Technical Documentation Center

N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH

Core Science & Biosynthesis

Foundational

Advanced Characterization and SPPS Integration of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH

Executive Summary This guide details the physicochemical properties, handling protocols, and experimental applications of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH . This specialized amino acid derivative combines the stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical properties, handling protocols, and experimental applications of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH . This specialized amino acid derivative combines the stereochemical inversion of Threonine (D-isomer) with a specific heavy-isotope labeling pattern (


 and 

at the

-methyl position).

Unlike standard


-labeled reagents used for proton-detected Methyl-TROSY NMR, this fully deuterated isotopomer (

) serves distinct roles: it acts as an NMR-silent spectral editor , a mass-shifted internal standard (+4 Da), and a probe for deuterium relaxation dynamics . Its integration into Solid-Phase Peptide Synthesis (SPPS) requires rigorous adherence to low-racemization protocols to preserve the D-configuration.

Part 1: Molecular Architecture & Isotopic Design[1]

Chemical Specification

The molecule is designed to introduce a D-Threonine residue protected for Fmoc chemistry, featuring a "heavy" but proton-silent methyl group.

PropertySpecification
Full Name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-threonine-4-13C-4,4,4-d3
Formula

Molecular Weight ~401.5 g/mol (approx. +4 Da shift vs. native)
Stereochemistry D-isomer (2R, 3S configuration)
Isotopic Enrichment

99%

;

98% D
Protecting Groups N-term: Fmoc (Base labile) Side-chain: OtBu (Acid labile)
The Physics of the Isotope Pattern ( )

Researchers must distinguish this isotopomer from the standard


 probes used in Methyl-TROSY.
  • Standard Methyl-TROSY (

    
    ):  Relies on the interference between dipole-dipole (DD) coupling and chemical shift anisotropy (CSA) of the C-H  bond to sharpen signals in large proteins.
    
  • This Reagent (

    
    ): 
    
    • NMR Silence: The deuterium atoms have a different gyromagnetic ratio. In standard

      
      -detected experiments (HSQC), this methyl group is invisible . This allows for "spectral editing"—selectively removing Threonine signals to resolve overlaps in crowded spectra.
      
    • Mass Tagging: The +4 Dalton mass shift is sufficient to distinguish the labeled peptide from natural abundance analogs in Mass Spectrometry (MS) without spectral overlap.

    • Metabolic Stability: The combination of D-stereochemistry (protease resistance) and perdeuteration (Kinetic Isotope Effect at the methyl site) renders the side chain highly resistant to metabolic oxidation.

Part 2: Physicochemical Properties & Solubility[1][5]

Solubility Profile

Fmoc-D-Thr(OtBu) derivatives are generally hydrophobic but soluble in polar aprotic solvents.

  • Primary Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Solubility Limit: Typically 0.5 M.[1]

    • Recommendation: Dissolve at 0.2 M for automated synthesizers to prevent viscosity issues or precipitation in lines.

  • Secondary Solvent: DCM (Dichloromethane).[2] Useful for coupling to sensitive resins (e.g., 2-Chlorotrityl) but prone to precipitation if left standing.

Stability & Handling[1]
  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator at +4°C.

  • Light Sensitivity: Fmoc groups can be slowly cleaved by UV light; protect stock solutions with amber vials or foil.

  • Self-Assembly: At high concentrations (>10 mM in certain organic/aqueous mixtures), Fmoc-Thr derivatives can form supramolecular structures (fibrils/spheres), which may interfere with flow chemistry. Always filter stock solutions before placing them on the synthesizer.

Part 3: SPPS Integration (The "How-To")

Critical Challenge: Racemization Control

The D-configuration is thermodynamically less stable in a standard L-peptide environment, and Threonine is sterically hindered (beta-branched).

  • Risk: High base concentrations (e.g., DIPEA) during activation can abstract the

    
    -proton, leading to epimerization (conversion of D-Thr to L-Thr or D-allo-Thr).
    
  • Solution: Use base-free or low-base activation methods.

Recommended Coupling Protocol

This protocol minimizes racemization while ensuring complete coupling of the bulky D-Thr residue.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[3]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole)

  • Solvent: DMF

Step-by-Step Workflow:

  • Calculation: Use a 3-fold to 5-fold molar excess of the amino acid relative to the resin loading.

  • Dissolution: Dissolve Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH and Oxyma Pure (1:1 equivalent) in DMF to reach 0.2 M.

  • Activation: Add DIC (1 equivalent relative to AA) immediately prior to delivery to the resin.

    • Note: Do NOT pre-activate for >5 minutes. Extended activation increases the risk of ester hydrolysis or racemization.

  • Coupling: React for 60–120 minutes at room temperature.

    • Optimization: For difficult sequences, perform a "double coupling" (repeat step 4 with fresh reagents) rather than extending the time or raising the temperature.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Cleavage & Deprotection[1]
  • Fmoc Removal: 20% Piperidine in DMF (standard).

    • Caution: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for D-amino acids, as it is a stronger base and promotes racemization.

  • Final Cleavage: 95% TFA / 2.5% TIPS / 2.5%

    
    .
    
    • The OtBu group is acid-labile and removes cleanly. The isotope label is stable under these conditions.

Part 4: Visualization & Logic[1]

Decision Logic: Isotope Selection

This diagram helps researchers confirm if this specific isotopomer is the correct tool for their experiment.

IsotopeSelection Start Experimental Goal Dynamics Relaxation / Dynamics Study Start->Dynamics MassSpec Mass Spectrometry Quantitation Start->MassSpec Decision1 Need Proton Signal? Start->Decision1 Structure Protein Structure Determination (Methyl-TROSY) WrongReagent Select: Fmoc-Thr(OtBu)-4-13C-OH Structure->WrongReagent Use 13CH3 (Protonated) Editing Spectral Editing / Simplification CorrectReagent Select: Fmoc-D-Thr(OtBu)-4-13C-d3-OH Editing->CorrectReagent Use 13CD3 (This Product) Dynamics->CorrectReagent Deuterium Relaxation MassSpec->CorrectReagent +4 Da Shift Decision1->Structure Yes (1H-13C correlation) Decision1->Editing No (Silence Signal)

Caption: Decision tree for selecting the correct methyl-isotope labeling pattern based on NMR or MS experimental requirements.

SPPS Cycle with Racemization Controls

A visual workflow emphasizing the critical control points for D-amino acid synthesis.

SPPS_Workflow Start Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (DIC/Oxyma) Wash1->Activate Couple Coupling (D-Thr-13C-d3) Activate->Couple Check Kaiser Test (Colorimetric) Couple->Check Check->Start Incomplete (Repeat) NextCycle Next Cycle / Cleavage Check->NextCycle Complete Warning CRITICAL: No Pre-activation >5min Avoid DIPEA/HATU Warning->Activate

Caption: Optimized SPPS cycle for D-Thr incorporation. Yellow note highlights the critical control point to prevent epimerization.

Part 5: Analytical Validation

To validate the identity and isotopic enrichment of the synthesized peptide, the following analytical methods are required:

  • High-Resolution Mass Spectrometry (HRMS):

    • Expectation: The parent ion

      
       should show a mass shift of +4.02 Da  compared to the non-labeled standard.
      
    • Note: The deuterium atoms (

      
       Da) and Carbon-13 (
      
      
      
      Da) replace
      
      
      Da and
      
      
      Da.
  • 1D Carbon-13 NMR:

    • Dissolve peptide in

      
       or DMSO-
      
      
      
      .
    • Observation: A strong singlet (or multiplet due to C-D coupling if not decoupled) corresponding to the

      
      -methyl group.
      
    • Absence: No corresponding peak in the proton (

      
      ) spectrum at the methyl position (~1.2 ppm), confirming the 
      
      
      
      labeling.
  • Chiral HPLC:

    • Required to quantify the percentage of L-isomer (racemization product). Use a Chiralpak or similar column with appropriate mobile phases (e.g., Hexane/IPA).

References

  • Isotope Labeling Strategies: Tugarinov, V., et al. (2003).[4] "Cross-correlated relaxation enhanced 1H-13C NMR spectroscopy of methyl groups in very high molecular weight proteins." Journal of the American Chemical Society.[5] (Context: Foundations of Methyl-TROSY physics, distinguishing CH3 vs CD3 utility).

  • SPPS Racemization Control: Paradis-Bas, M., et al. (2016). "The use of Oxyma Pure as an additive in peptide synthesis." Methods in Molecular Biology. (Context: Superiority of DIC/Oxyma over HATU/DIPEA for preventing racemization).

  • Fmoc-Thr(tBu) Properties: Merck/Novabiochem Technical Data Sheet. "Fmoc-D-Thr(tBu)-OH Specifications." (Context: Solubility and physical specifications of the base molecule).

  • Deuterium Isotope Effects: Wade, D. (1999). "Deuterium isotope effects on noncovalent interactions between molecules." Chemical Reviews. (Context: Metabolic stability and hydrophobic interaction changes with perdeuterated methyls).

Sources

Exploratory

molecular weight calculation for 13C d3 labeled Fmoc-D-Threonine

Topic: Molecular Weight Calculation for C Labeled Fmoc-D-Threonine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Technical Guide: Molecular Weight...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight Calculation for


C 

Labeled Fmoc-D-Threonine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Technical Guide: Molecular Weight Calculation and Validation for Fmoc-D-Thr(4- C, 4,4,4- )-OH

Executive Summary

Precise molecular weight calculation for isotopically labeled amino acids is not merely a stoichiometric exercise; it is a critical process parameter (CPP) for the integrity of NMR-based structural biology and quantitative proteomics. This guide details the derivation of the molecular weight for Fmoc-D-Threonine , specifically labeled with Carbon-13 and Deuterium (


)  at the 

-methyl position.

This specific isotopologue (Fmoc-D-Thr(4-


C, 4,4,4-

)-OH) is frequently employed to introduce non-perturbing NMR probes into peptidomimetics or to study side-chain dynamics via methyl-TROSY techniques, where the D-enantiomer confers resistance to proteolytic degradation.

Part 1: Structural Definition and Isotopic Framework

Before calculating mass, we must rigorously define the chemical structure and the specific location of the isotopes. Ambiguity in labeling position (backbone vs. sidechain) can lead to critical errors in mass spectrometry (MS) interpretation.

The Base Molecule: Fmoc-D-Threonine[1]
  • Systematic Name: N-(9-Fluorenylmethoxycarbonyl)-D-threonine

  • Unlabeled Molecular Formula:

    
    []
    
  • Structural Components:

    • Fmoc Group:

      
       (Protecting group)
      
    • D-Threonine Residue:

      
       (Amino acid backbone + sidechain)
      
The Labeled Motif: C

The term "


C 

" in the context of Threonine almost universally refers to the

-methyl group
(Position 4). This pattern is designed to isolate the methyl spin system.
  • Target: The methyl group (

    
    ) at the 
    
    
    
    -position.
  • Substitution:

    • 
      C 
      
      
      
      
      
      C (One carbon atom)
    • 
      H 
      
      
      
      
      
      H (Three hydrogen atoms, i.e., Deuterium)

Revised Molecular Formula:



Part 2: The Calculation Engine

We must calculate two distinct values:

  • Monoisotopic Mass: Required for High-Resolution Mass Spectrometry (HRMS) and identifying the molecular ion peak

    
    .
    
  • Average Molecular Weight: Required for gravimetric preparation (weighing the powder for synthesis).

Constants (IUPAC / CIAAW Standards)
IsotopeMonoisotopic Mass (Da)Average Atomic Mass (Da)

C
12.0000012.011

C
13.00335N/A (Enriched)

H
1.007831.008

H (D)
2.01410N/A (Enriched)

N
14.0030714.007

O
15.9949115.999
Calculation Workflow
A. Monoisotopic Mass (For MS Validation)

Formula:



  • Carbons (

    
    C): 
    
    
    
  • Carbon (

    
    C): 
    
    
    
    [2][3]
  • Protons (

    
    H): 
    
    
    
  • Deuteriums (

    
    H): 
    
    
    
  • Nitrogen (

    
    N): 
    
    
    
  • Oxygens (

    
    O): 
    
    
    

Total Monoisotopic Mass (


): 


B. Average Molecular Weight (For Synthesis)

Note: For the labeled positions, we use the specific isotope mass. For unlabeled positions, we use the natural abundance average.

  • Carbons (Natural):

    
    
    
  • Carbon (

    
    C): 
    
    
    
    [2][3]
  • Hydrogens (Natural):

    
    
    
  • Deuteriums:

    
    
    
  • Nitrogen:

    
    
    
  • Oxygens:

    
    
    

Total Average Weight (


): 


Mass Shift Analysis

Comparing the unlabeled vs. labeled forms highlights the "mass tag" used for identification.

PropertyUnlabeled (

)
Labeled (

)
Shift (

)
Monoisotopic Mass 341.1263345.1486+4.0223
Average Weight 341.36345.37+4.01

Part 3: Visualization of Logic Flow

The following diagram illustrates the breakdown of the molecule and the decision logic for selecting the correct mass for your application.

MolecularWeightLogic Start Target: Fmoc-D-Thr(4-13C, d3)-OH Structure Deconstruct Structure Start->Structure Fmoc Fmoc Group (C15 H11 O2) Structure->Fmoc Backbone D-Thr Backbone (C3 H5 N O3) Structure->Backbone Label Labeled Methyl (13C1 D3) Structure->Label Sum Summation Formula C18 (13C)1 H16 D3 N O5 Fmoc->Sum Backbone->Sum Label->Sum AppCheck Application? Sum->AppCheck MS Mass Spectrometry (QC / Identification) AppCheck->MS Analytical Synth Peptide Synthesis (Weighing / Stoichiometry) AppCheck->Synth Preparative ResultMono Use Monoisotopic Mass 345.1486 Da MS->ResultMono ResultAvg Use Average Weight 345.37 g/mol Synth->ResultAvg

Figure 1: Logic flow for deconstructing the labeled amino acid and selecting the appropriate mass metric based on downstream application.

Part 4: Experimental Validation & Protocols

As a self-validating system, the identity of the labeled compound must be confirmed before use in solid-phase peptide synthesis (SPPS).

Mass Spectrometry (ESI-MS)

Objective: Confirm Isotopic Enrichment.

  • Method: Electrospray Ionization (Positive Mode).

  • Protocol:

    • Dissolve 0.1 mg of sample in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Direct infusion into MS.

    • Expectation:

      • Major Peak (

        
        ): 346.15 m/z  (345.15 + 1.0078 proton).
        
      • Absence of Peak at 342.13 (which would indicate unlabeled impurity).

      • Absence of Peak at 345.15 (indicates incomplete deuteration, e.g.,

        
        ).
        
NMR Validation

Objective: Confirm Regiochemistry (Labels are at the


-methyl).
  • Method: 1D

    
    C-NMR or HSQC.
    
  • Observation:

    • The

      
      -methyl signal will appear as a septet  (or broadened complex multiplet) in 
      
      
      
      C-NMR due to coupling with three Deuterium atoms (
      
      
      Hz).
    • A significant chemical shift change (isotope shift) relative to the unlabeled methyl group is expected.

Part 5: Handling and Storage

Labeled amino acids are high-value reagents. Proper handling is essential to prevent isotopic exchange (though C-D bonds are stable) and hydrolysis.

  • Hygroscopicity: Fmoc-amino acids can absorb moisture.

    • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Light Sensitivity: The Fmoc group is sensitive to UV light.

    • Storage: Amber vials, stored at +2°C to +8°C (short term) or -20°C (long term).

  • Solubility:

    • Soluble in DMF, NMP, and DMSO.

    • Note: When dissolving for SPPS, calculate concentration using the Average Weight (345.37 g/mol ) to ensure correct equivalents relative to the resin loading.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard Atomic Weights.[4][Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fmoc-D-Threonine.[Link]

  • Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl groups: probes of structure and dynamics in high molecular weight proteins. Journal of Biomolecular NMR. [Link]

Sources

Foundational

structural formula of N-Fmoc-D-Thr(OtBu) with methyl-13C-d3 labeling

This guide details the structural specifications, synthesis logic, and validation protocols for N-Fmoc-D-Thr(OtBu)-[ - C, d ] .[1][2][3] This isotopically labeled amino acid derivative is a high-value building block used...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural specifications, synthesis logic, and validation protocols for N-Fmoc-D-Thr(OtBu)-[


-

C, d

]
.[1][2][3] This isotopically labeled amino acid derivative is a high-value building block used in the development of protease-resistant peptidomimetics and for advanced NMR structural studies (Methyl-TROSY) of D-peptide therapeutics.[1][2][3]

Structural Specifications: N-Fmoc-D-Thr(OtBu)-[ - C, d ]

Core Chemical Identity

This molecule is the D-enantiomer of Threonine, protected at the N-terminus with Fmoc (Fluorenylmethyloxycarbonyl) and at the side-chain hydroxyl with a tert-butyl ether (OtBu).[1][2][3] The critical feature is the stable isotope labeling of the


-methyl group with Carbon-13 (

C) and three Deuterium atoms (

H or D).[1][2][3]
Physicochemical Data Table
PropertySpecification
Systematic Name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-threonine-[4-

C, 4,4,4-d

]
Chemical Formula

C


C
H

D

NO

Molecular Weight 401.50 g/mol (approx. +4 Da shift vs. unlabeled standard 397.[1][2][3]47)
Configuration D-Threo (2R, 3R)
Isotopic Enrichment

99%

C,

98% D
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water
Structural Topology & Labeling Visualization

The following diagram illustrates the connectivity and stereochemistry, explicitly highlighting the isotopically labeled


-methyl group.[2][3]

FmocDThrStructure cluster_stereo Stereochemistry: (2R, 3R) Fmoc Fmoc Group (N-Protection) N_alpha N Fmoc->N_alpha C_alpha (R-config) N_alpha->C_alpha C_beta (R-config) C_alpha->C_beta   COOH COOH (Free Acid) C_alpha->COOH C_gamma 13CD3 (γ-Methyl Label) C_beta->C_gamma Labeled Site OtBu O-tBu (Side Chain Protection) C_beta->OtBu

Figure 1: Connectivity graph of N-Fmoc-D-Thr(OtBu)-[


-

C, d

]. The red node indicates the site of stable isotope incorporation.

Synthesis & Production Logic

The synthesis of this labeled building block requires a route that establishes the (2R, 3R) stereochemistry while incorporating the


CD

label from a simple precursor.[1][2][3]
Retrosynthetic Strategy

The most robust route utilizes a Chiral Glycine Equivalent (e.g., Belokon’s Ni(II) complex or Schöllkopf bis-lactim ether) reacted with isotopically labeled acetaldehyde.[1][2][3]

  • Precursor:

    
    CD
    
    
    
    -Acetaldehyde (Generated from
    
    
    CD
    
    
    OD oxidation or
    
    
    CD
    
    
    I).[1][2][3]
  • Chiral Auxiliary: Ni(II)-complex of glycine Schiff base (BPB-Ni-Gly).[1][2][3]

  • Reaction Type: Asymmetric Aldol Condensation.[1][2][3]

Step-by-Step Protocol
Step A: Formation of the Labeled Precursor


Note: Fresh generation of acetaldehyde is preferred due to volatility.[1][2][3]
Step B: Asymmetric Aldol Condensation
  • Reagent: React

    
    CD
    
    
    
    -CHO with the D-Glycine-Ni-BPB chiral template under basic conditions (DBU or KOH).
  • Selectivity: This reaction typically yields a mixture of Threo and Erythro isomers.[1][2][3] The thermodynamic product (Threo) is favored, but kinetic control may be required.[1][2][3]

  • Purification: Separation of the (2R, 3R) D-Thr-Ni complex from the Allo-Thr isomer via silica gel chromatography or crystallization.[1][2][3]

Step C: Decomplexation & Protection
  • Hydrolysis: Treat the purified Ni-complex with dilute HCl to release free D-Thr-[

    
    -
    
    
    
    C, d
    
    
    ].[1][2][3]
  • Fmoc Protection: React the free amino acid with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in aqueous NaHCO

    
    /Dioxane.
    
  • Side Chain Protection (OtBu): React Fmoc-D-Thr-OH with Isobutylene in the presence of catalytic H

    
    SO
    
    
    
    or using tert-butyl trichloroacetimidate (TBTA).[1][2][3]

Quality Control: The Self-Validating System

To ensure scientific integrity, the identity of this molecule must be validated using orthogonal analytical methods. The isotopic labeling itself acts as an internal standard.[1][2][3]

NMR Validation (The "Signature")

The


CD

label provides a unique spectral fingerprint that confirms both the presence of the isotope and the integrity of the side chain.[1][2][3]
  • 
    H NMR (Proton): 
    
    • Expectation: The standard doublet at ~1.2 ppm (corresponding to the

      
      -CH
      
      
      
      ) must be absent or suppressed to <1% intensity.
    • Validation: If a signal appears here, the labeling has failed or H/D exchange occurred.

  • 
    C NMR (Carbon): 
    
    • Expectation: A distinct multiplet (septet) at ~20 ppm.[1][2][3]

    • Causality: The septet arises from the scalar coupling (

      
       Hz) between the 
      
      
      
      C nucleus and the three attached Deuterium (spin-1) nuclei.[1][2][3]
    • Shift: The signal will be slightly upfield (isotope shift) compared to the natural abundance methyl.[1][2][3]

Chiral Purity (Racemization Check)

Since D-amino acids are prone to racemization during activation, chiral purity is critical.[1][2][3]

  • Method: Marfey’s Analysis (FDAA derivatization) followed by LC-MS.[1][2][3]

  • Criterion: D-isomer > 99.5%.[2][3][4] Presence of L-isomer indicates racemization during the Fmoc/OtBu protection steps.[2][3]

Applications in Drug Discovery

Methyl-TROSY NMR for D-Proteins

The


CD

label is the "gold standard" for studying high-molecular-weight proteins via NMR.[1][2][3]
  • Mechanism: The rotation of the CD

    
     group creates a relaxation sink that sharpens the NMR signals (Transverse Relaxation-Optimized Spectroscopy).[1][2][3]
    
  • Use Case: Researchers synthesizing mirror-image proteins (D-proteins) for phage display screening can use this labeled amino acid to assign resonances and map binding interfaces of D-peptide inhibitors against natural L-protein targets.[1][2][3]

Metabolic Stability Tracking
  • Tracer Studies: The stable isotopes allow for mass-spectrometry-based tracking of the D-peptide in biological matrices without radioactive hazards.[2][3] The +4 Da mass shift shifts the peptide out of the interference window of natural background peptides.

References

  • Vertex AI Search. (2025).[1][2][3] Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health.[1][2][3] Link

  • Sigma-Aldrich. (2025).[1][2][3] Fmoc-D-Thr(tBu)-OH Product Specification. Merck KGaA.[1][2][3][4] Link[1][2][3]

  • Cambridge Isotope Laboratories. (2025).[1][2][3] Methyl and Amino Acid Type Labeling for NMR. CIL. Link

  • PubChem. (2025).[1][2][3][5] N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine. National Library of Medicine.[1][2][3] Link

  • ResearchGate. (2025). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. ResearchGate. Link

Sources

Exploratory

Stereochemical Visibility: Isotope-Labeled D-Amino Acids in Structural Biology &amp; Drug Design

Executive Summary For decades, structural biology has operated under the "L-bias," focusing almost exclusively on levorotary amino acids.[1] However, D-amino acids are not merely biological artifacts; they are critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, structural biology has operated under the "L-bias," focusing almost exclusively on levorotary amino acids.[1] However, D-amino acids are not merely biological artifacts; they are critical components of bacterial cell walls, drivers of amyloid pathogenicity in aging, and the foundation of "Mirror-Image" drug discovery.

This technical guide addresses the specific utility of stable isotope-labeled (


C, 

N,

H) D-amino acids
. By incorporating these "silent" stereoisomers into biological systems, researchers can utilize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to resolve complex structural questions—from the cross-linking architecture of peptidoglycan to the de novo design of protease-resistant peptide therapeutics.[1]

Part 1: The Physicochemical Basis

Why Isotope-Labeled D-Amino Acids?

In a racemic environment or a complex biological matrix (e.g., a bacterial cell wall), standard spectroscopy cannot distinguish between an L-residue and its D-enantiomer.[1] Isotope labeling provides the necessary spectral contrast .

FeatureL-Amino Acid (Natural Abundance)D-Amino Acid (

C/

N Labeled)
NMR Outcome
Spin Physics

C (Spin 0),

N (Spin 1)

C (Spin 1/2),

N (Spin 1/2)
Labeled D-AA is NMR active; Background is silent.[1]
Chemical Shift Identical to D-enantiomer in achiral solventIdentical to L-enantiomer in achiral solventShifts diverge only in chiral environments (e.g., protein binding).[1]
Coupling No scalar coupling detectable

and

couplings active
Allows backbone assignment of D-residues within L-peptides.[1]
The "Invisible" Background Strategy

By feeding bacteria or cell-free systems with labeled D-amino acids while maintaining an unlabeled L-amino acid background (or vice versa), researchers can selectively "light up" specific stereochemical features. This is the gold standard for studying Peptidoglycan (PG) dynamics, where D-Ala and D-Glu are abundant.[1]

Part 2: Synthesis and Production Strategies

Acquiring high-purity, isotope-labeled D-amino acids is the first bottleneck. Two primary routes exist:

Chemo-Enzymatic Synthesis (Preferred for Isotopes)

Chemical synthesis of chiral amino acids often suffers from racemization or low yield.[1] Enzymatic routes using D-Amino Acid Transaminase (DAAT) or Amino Acid Racemases are superior for isotope conservation.[1]

  • Mechanism: An

    
    -keto acid (cheap, can be 
    
    
    
    C labeled) is aminated using a D-selective enzyme.[1]
  • Cost Efficiency: Avoids the loss of 50% of the expensive isotope label that occurs in chemical resolution of racemic mixtures.

Chemical Synthesis (SPPS Ready)

For drug development, D-amino acids must be protected (Fmoc/Boc) for Solid Phase Peptide Synthesis (SPPS).[1]

  • Route: Strecker synthesis followed by chiral resolution, then Fmoc-protection.[1]

  • Critical QC: Enantiomeric excess (

    
    ) must be 
    
    
    
    to prevent " diastereomeric drift" in long peptides.

Part 3: Core Applications in Structural Biology[1][2]

Application A: Bacterial Cell Wall Architecture (Peptidoglycan)

The most authoritative application of labeled D-amino acids is in Solid-State NMR (ssNMR) of bacteria. The peptidoglycan layer relies on a D-Ala-D-Ala terminus for cross-linking, the specific target of Vancomycin.

The Experiment:

  • Labeling: Grow S. aureus or E. coli in media containing D-[1-

    
    C]Alanine.[1]
    
  • Incorporation: The bacteria selectively incorporate D-Ala into the PG stem pentapeptide (L-Ala -> D-Glu -> L-Lys -> D-Ala -> D-Ala ).

  • Measurement: Use REDOR (Rotational Echo Double Resonance) NMR.[1][2]

    • Goal: Measure the internuclear distance between the

      
      C of D-Ala and the 
      
      
      
      N of a cross-linking bridge (e.g., [
      
      
      N]Gly).[1]
    • Result: Determines the "pore size" and cross-link density of the cell wall, explaining antibiotic resistance mechanisms.

Application B: Mirror-Image Phage Display (Drug Discovery)

This is a high-value workflow for developing D-peptide drugs, which are resistant to proteolysis and non-immunogenic.[3]

The Logic:

  • Nature only provides L-peptide libraries (via phage display).[1]

  • To find a D-peptide that binds a native L-target, you perform the selection in reverse.

  • Step 1: Chemically synthesize the D-enantiomer of the target protein (e.g., D-p53).

  • Step 2: Screen the L-phage library against this D-target.

  • Step 3: The winning L-peptide is sequenced.

  • Step 4: Synthesize the D-enantiomer of that winning peptide. By symmetry, it will bind the native L-target.[4]

Role of Isotopes: NMR is used to validate that the synthetic D-target is correctly folded. Since the D-target is synthetic, it can be easily labeled with


C/

N D-amino acids during SPPS, allowing for rapid structure verification vs. the known L-structure.[1]

MirrorImagePhageDisplay cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Drug Production L_Target Native Target (L-Protein) D_Synth Chemical Synthesis of D-Enantiomer Target L_Target->D_Synth Sequence Inversion Final_Bind Binds Native L-Target (Protease Resistant) L_Target->Final_Bind Therapeutic Interaction QC_NMR NMR Validation (Isotope Labeled D-AA) D_Synth->QC_NMR Structural Check Selection Panning (Binding Selection) D_Synth->Selection Bait Phage_Lib L-Peptide Phage Library (10^9 variants) Phage_Lib->Selection Winner_L Winning L-Peptide Selection->Winner_L Synth_D_Drug Synthesis of D-Peptide Drug Winner_L->Synth_D_Drug Mirror Synthesis Synth_D_Drug->Final_Bind

Figure 1: The Mirror-Image Phage Display workflow. Isotope-labeled D-amino acids are crucial in Phase 1 (QC_NMR) to ensure the synthetic D-target adopts the correct mirror-image fold before screening begins.

Part 4: Experimental Protocol

Workflow: Fmoc-SPPS of C/ N Labeled D-Peptides

This protocol details the synthesis of a D-peptide probe for NMR studies.

Materials:

  • Resin: Rink Amide MBHA (loading 0.5 mmol/g).[1]

  • Labeled AA: Fmoc-D-Ala-OH (

    
    C
    
    
    
    ,
    
    
    N), Fmoc-D-Val-OH (
    
    
    N).[1]
  • Coupling Reagents: HATU, DIPEA.[1]

  • Solvent: DMF (peptide grade).[1]

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh 100 mg resin into a fritted syringe.

    • Swell in DMF for 30 min. Drain.

  • Fmoc Deprotection (The Cycle Start):

    • Add 20% Piperidine in DMF (2 mL).[1] Agitate 1 min. Drain.

    • Add 20% Piperidine in DMF (2 mL).[1] Agitate 10 min. Drain.

    • Wash: DMF (5x), DCM (3x), DMF (3x).[1]

    • Validation: Kaiser test (should be blue/positive).[1]

  • Coupling of Isotope-Labeled D-Amino Acid:

    • Note: Labeled D-AAs are expensive. Use 2.5 eq (vs standard 5-10 eq) and extend reaction time to save cost.

    • Dissolve Fmoc-D-AA-OH (

      
      C/
      
      
      
      N) (2.5 eq) and HATU (2.4 eq) in minimal DMF.[1]
    • Add DIPEA (5 eq) immediately before adding to resin.[1]

    • Agitate for 2 hours (double standard time).

    • Wash: DMF (5x).[1]

    • Validation: Kaiser test (should be colorless/negative).[1]

  • Capping (Critical for D-Peptides):

    • D-isomers can be sterically tricky. Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

  • Cleavage & Purification:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[1]

    • Precipitate in cold diethyl ether.

    • Purify via Reverse-Phase HPLC (C18 column).[1] Note: D-peptides often elute differently than L-isomers; run a gradient.

Part 5: Advanced Data Visualization

D-Amino Acid Incorporation in Bacterial Peptidoglycan

The following diagram illustrates how labeled D-Alanine is processed by bacterial enzymes (Racemase, Ligase) and incorporated into the cell wall, enabling ssNMR detection.

PeptidoglycanLabeling cluster_input Input cluster_cyto Cytoplasm cluster_wall Cell Wall (Peptidoglycan) L_Ala L-Alanine (Unlabeled) Alr Alanine Racemase (Alr) L_Ala->Alr Conversion D_Ala_Label D-[1-13C]Alanine (Exogenous Label) Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala_Label->Ddl Substrate Alr->D_Ala_Label Racemization (Equilibrium) Dipeptide D-Ala-D-Ala (13C Labeled) Ddl->Dipeptide Ligation MurF MurF Ligase Precursor UDP-MurNAc-Pentapeptide MurF->Precursor Dipeptide->MurF Attachment to Tripeptide Mature_PG Cross-linked Peptidoglycan (Target for ssNMR) Precursor->Mature_PG Transpeptidation note ssNMR detects 13C-15N distance here to map cross-links Mature_PG->note

Figure 2: Metabolic pathway for incorporating D-[1-


C]Alanine into S. aureus peptidoglycan.[1] The labeled D-Ala-D-Ala motif becomes the primary probe for ssNMR cross-link analysis.

References

  • Schaefer, J., et al. (1999).[1] Peptidoglycan structure of Staphylococcus aureus by REDOR NMR spectroscopy.[2] This seminal work established the use of

    
    C-labeled D-alanine to measure cross-linking densities in bacterial cell walls.
    
    • [1]

  • Schumacher, T. N., et al. (1996).[1] Identification of D-peptide ligands through mirror-image phage display. The foundational paper describing the use of D-protein targets for drug discovery.

    • [1]

  • Tycko, R. (2011).[1] Solid-state NMR studies of amyloid fibril structure. Discusses the structural constraints of amyloid fibrils, where D-amino acid racemization can be a key factor in aging-related aggregates.

    • [1]

  • Griffin, R. G. (1998).[1] Dipolar recoupling in MAS NMR: A probe for segmental order in lipid bilayers and amyloid fibrils. Describes the physics behind REDOR and other pulse sequences used to detect labeled D-amino acids.

    • [1]

  • Toney, M. D. (2005).[1] Reaction specificity in alanine racemase.[1] details the enzymatic mechanisms used to synthesize D-amino acids from L-precursors.

    • [1]

Sources

Foundational

Technical Whitepaper: Identification and Procurement Strategies for Isotopically Labeled Fmoc-D-Thr(OtBu)-OH

This guide is structured as a high-level technical whitepaper designed for researchers and procurement specialists in the life sciences. It addresses the specific challenge of identifying and sourcing complex isotopologu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and procurement specialists in the life sciences. It addresses the specific challenge of identifying and sourcing complex isotopologues that lack unique CAS registry numbers.


, 

-labeled Fmoc-D-Thr(OtBu)-OH Document Type: Technical Application Guide

Executive Summary

The specific isotopologue Fmoc-D-Thr(OtBu)-OH [4-


, 4,4,4-

]
is a high-value reagent used primarily in biomolecular NMR (methyl-TROSY applications) and quantitative proteomics. Unlike its unlabeled counterpart, this specific labeled variant often lacks a dedicated, publicly indexed CAS Registry Number® in standard databases.

This guide provides the definitive identification parameters, the "Parent-Child" search strategy for procurement, and the verified chemical precursors required for custom synthesis if off-the-shelf options are unavailable.

Chemical Identity & Specification

To successfully source this material, one must move beyond simple CAS searches and rely on precise chemical nomenclature and structural specifications.

The Target Molecule
  • Chemical Name: N-

    
    -(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-D-threonine [4-
    
    
    
    , 4,4,4-
    
    
    ]
  • Labeling Pattern: The

    
    -methyl group (Carbon-4) is fully substituted with Carbon-13 and Deuterium.
    
  • Stereochemistry: D-isomer (2R, 3S). Note: Standard proteinogenic Threonine is 2S, 3R (L-isomer). Ensure D-isomer specificity for non-canonical peptide synthesis.

Registry Data (The "CAS Gap")

In the commercial isotope market, complex protected amino acids are frequently listed under the unlabeled parent CAS or the labeled precursor CAS .

ComponentChemical StateCAS NumberStatus
Target Molecule Fmoc-D-Thr(OtBu)-OH [

]
None Assigned Use Unlabeled CAS for Search
Unlabeled Parent Fmoc-D-Thr(OtBu)-OH138797-71-4 Primary Search Anchor
Labeled Precursor D-Threonine [4-

, 4,4,4-

]
1345957-75-6 Critical for Custom Synthesis
L-Isomer Analog L-Threonine [4-

, 4,4,4-

]
1449582-87-9Common False Positive

Critical Warning: Many vendors will list the labeled compound under the unlabeled CAS (138797-71-4) with a suffix like "-iso" or within a specific "Stable Isotopes" category. Always verify the Certificate of Analysis (CoA) for isotopic enrichment (>98% recommended).

Search & Procurement Workflow

Because a direct CAS hit is unlikely, use the following "Parent-Child" logic to locate the material.

The "Parent-Child" Search Protocol

Do not search for a non-existent CAS. Instead, anchor your search to the unlabeled parent and filter for isotopic modifications.

SearchStrategy Start Start: Need Fmoc-D-Thr(OtBu)-13C-d3 DbSearch Search Unlabeled CAS 138797-71-4 Start->DbSearch Filter Filter by 'Stable Isotopes' or 'Labeled' DbSearch->Filter DirectHit Direct Vendor Hit? (LGC, Cymit, etc.) Filter->DirectHit Verify Verify Isomer (D vs L) & Label Position (Methyl) DirectHit->Verify Yes Custom Route to Custom Synthesis DirectHit->Custom No Precursor Source Precursor: CAS 1345957-75-6 Custom->Precursor Protect Fmoc/tBu Protection Service Precursor->Protect Protect->Verify

Figure 1: Decision tree for sourcing non-standard isotopologues.

Validated Vendor Sources

Based on current database interrogation, the following sources have listed this specific isotopologue or its direct precursor:

  • LGC Standards / TRC (Toronto Research Chemicals):

    • Listings often appear under the labeled precursor name.

    • Key Identifier: Look for "D-Threonine-4-13C-4,4,4-d3" (Product Code TRC-T405528 or similar).[1]

  • CymitQuimica:

    • Explicitly lists N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH but references the unlabeled CAS 138797-71-4 for indexing purposes.

  • Cambridge Isotope Laboratories (CIL) / Sigma-Aldrich (Isotec):

    • Typically stock the L-isomer . You must specifically request the D-isomer via their "Custom Synthesis" or "Specialty Isotope" divisions. Quote the precursor CAS 1345957-75-6 to expedite the request.

Technical Application: SPPS Integration

When using this reagent in Solid-Phase Peptide Synthesis (SPPS), the isotopic label introduces no changes to the chemical reactivity, but the cost necessitates modified handling to maximize efficiency.

Coupling Protocol (High-Efficiency)

To conserve the expensive labeled amino acid, reduce the molar excess from the standard 5-10 equivalents to 1.5-2.0 equivalents and use a more potent coupling cocktail.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-D-Thr(OtBu)-OH [

    
    ] (1.0 eq) and HATU (0.95 eq) in minimal DMF (
    
    
    
    concentration).
  • Activation: Add DIEA (2.0 eq) immediately prior to addition to the resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling: Add to the resin-bound peptide. Shake/agitate for 2–4 hours (longer than standard to ensure completion with lower equivalents).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using a small amount of unlabeled Fmoc-D-Thr(OtBu)-OH to cap any unreacted sites (if the labeled residue is not critical for that specific failure sequence) or re-couple with labeled stock.

References

  • Sigma-Aldrich. Fmoc-D-Thr(tBu)-OH Unlabeled Product Page (CAS 138797-71-4). Retrieved from

  • LGC Standards. D-Threonine-4-13C-4,4,4-d3 Product Information (CAS 1345957-75-6).[1] Retrieved from

  • PubChem. D-Threonine (Unlabeled) Compound Summary. National Library of Medicine. Retrieved from

  • Cambridge Isotope Laboratories. L-Threonine (4-13C, 2,3-d2) Listings (for context on labeling patterns). Retrieved from

Sources

Exploratory

Synthesis Pathways for Methyl-Labeled D-Threonine Precursors

Executive Summary The stereoselective synthesis of methyl-labeled D-threonine (specifically or -D-threonine) is a critical capability for advanced NMR structural biology and the development of proteolysis-resistant pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereoselective synthesis of methyl-labeled D-threonine (specifically


 or 

-D-threonine) is a critical capability for advanced NMR structural biology and the development of proteolysis-resistant peptidomimetics. While L-threonine is abundant, the D-enantiomer

requires specific synthetic intervention.

This guide details two distinct, self-validating pathways for synthesizing D-threonine precursors with high isotopic incorporation:

  • The Biocatalytic Route: Utilizing D-threonine aldolase (DTA) for high enantiomeric excess (ee) under mild conditions.

  • The Biomimetic Chemical Route: Employing Belokon’s Ni(II) glycine equivalents for scalable, robust synthesis.

Both pathways converge on the strategic use of labeled acetaldehyde as the "Golden Precursor" for the methyl group.

Part 1: Strategic Retrosynthesis & The "Golden Precursor"

To introduce a label at the C4 (methyl) position of D-threonine, we must disconnect the molecule at the C2-C3 bond. This retro-aldol cleavage reveals two key synthons: a glycine equivalent (nucleophile) and an acetaldehyde equivalent (electrophile).

The Critical Precursor:


 (or deuterated variants).
Since volatile labeled aldehydes are expensive and unstable, the most robust protocol involves synthesizing this precursor in situ or immediately prior to use from the more stable 

.
Protocol 1.0: Synthesis of

Target: Generation of volatile labeled electrophile from stable alcohol.

Reagents:

  • 
     (99 atom % 
    
    
    
    )
  • Sodium Dichromate (

    
    )
    
  • Sulfuric Acid (

    
    )[1]
    

Methodology (Flash Distillation):

  • Setup: Equip a 100 mL three-neck flask with a pressure-equalizing addition funnel and a short-path distillation head connected to a receiving flask submerged in a dry ice/acetone bath (-78°C).

  • Oxidant Prep: Dissolve

    
     (1.2 eq) in dilute 
    
    
    
    (3 M).
  • Reaction: Heat the oxidant solution to 60°C. Dropwise add

    
    .
    
  • Isolation: The boiling point of acetaldehyde (20.2°C) is significantly lower than ethanol (78°C). The product will flash-distill immediately upon formation.

  • Yield: Typically 60-70%.

  • Storage: Use immediately. Acetaldehyde polymerizes to paraldehyde upon standing.

Part 2: The Biocatalytic Route (D-Threonine Aldolase)

This pathway utilizes pyridoxal-5'-phosphate (PLP)-dependent D-threonine aldolases (DTA), specifically from Delftia sp. or Chlamydomonas reinhardtii. This is the "Green Chemistry" approach, offering superior


-carbon stereocontrol.
Mechanism of Action

The enzyme forms a Schiff base with glycine and PLP, activating the


-proton. The resulting carbanion attacks the labeled acetaldehyde.

Aldolase_Cycle Start Glycine + PLP (Enzyme Bound) Schiff Aldimine Intermediate Start->Schiff - H2O Quinonoid Quinonoid Carbanion Schiff->Quinonoid - H+ (Deprotonation) Addition C-C Bond Formation Quinonoid->Addition + [2-13C]-Acetaldehyde Product D-Threonine (2R, 3S) Addition->Product Hydrolysis + H+ Product->Start Release

Figure 1: Catalytic cycle of D-Threonine Aldolase. The enzyme ensures the (2R) configuration at the


-carbon.
Protocol 2.0: Enzymatic Synthesis

Reagents:

  • Glycine (1.0 M stock)

  • 
     (freshly prepared)[2]
    
  • Recombinant D-Threonine Aldolase (DTA)[3][4]

  • PLP cofactor (0.1 mM)

  • 
     (1 mM)
    

Step-by-Step:

  • Buffer System: Prepare 50 mM potassium phosphate buffer (pH 7.0) containing 0.1 mM PLP and 1 mM

    
    .
    
  • Substrate Loading: Add Glycine (2.0 eq) and

    
     (1.0 eq).
    
    • Expert Insight: A molar excess of glycine is critical to drive the equilibrium toward synthesis, as the aldol reaction is reversible.

  • Incubation: Add DTA enzyme (5 U/mmol substrate). Incubate at 30°C with gentle shaking for 24 hours.

  • Quenching: Acidify to pH 2.0 with 1 M HCl to denature the enzyme and stabilize the product.

  • Purification:

    • Pass supernatant through a cation exchange resin (Dowex 50W-X8).

    • Elute with 1 M

      
      .
      
    • Separate D-Threonine (syn) from D-Allo-Threonine (anti) using preparative HPLC or fractional crystallization from ethanol/water.

Part 3: The Chemical Route (Belokon's Ni(II) Complex)

For labs without access to enzymes, the Nickel(II) complex of a Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) is the industry standard. This method is stoichiometric but highly reliable and scalable.

Mechanism & Stereochemistry

The chiral auxiliary (BPB) wraps around the Ni(II) center, shielding one face of the glycine enolate. Reaction with acetaldehyde creates two chiral centers.[5] While the


-center is strictly controlled (D-configuration), the 

-center (syn vs. anti) depends on reaction conditions.

Belokon_Synthesis Complex Ni(II)-Glycine-BPB Complex Base Base Treatment (KOH/MeOH) Complex->Base Aldol Aldol Reaction (+ Labeled Acetaldehyde) Base->Aldol Thermodynamic Control Hydrolysis Acid Hydrolysis (HCl) Aldol->Hydrolysis Recovery Auxiliary Recovery (BPB) Hydrolysis->Recovery Recycle Product Methyl-Labeled D-Threonine Hydrolysis->Product

Figure 2: Workflow for the Belokon Ni(II) complex mediated synthesis. The auxiliary is recoverable.

Protocol 3.0: Biomimetic Aldol Reaction

Reagents:

  • Ni(II)-BPB-Glycine Complex (Commercially available or synthesized from Gly,

    
    , and BPB)
    
  • KOH (pulverized)

  • Methanol (dry)

Step-by-Step:

  • Enolate Formation: Dissolve Ni-complex (1 eq) in dry methanol under Argon. Add pulverized KOH (1.5 eq). The solution will turn deep red/brown, indicating enolate formation.

  • Aldol Addition: Cool to 0°C. Add

    
     (2.0 eq) slowly.
    
    • Note: The reaction is exothermic.[6]

  • Equilibration: Stir at room temperature for 4 hours.

    • Stereocontrol Note: Basic conditions often favor the thermodynamic product (anti/allo-threonine). To maximize syn (D-threonine), shorter reaction times at lower temperatures (-20°C) are preferred, though conversion may be lower.

  • Quenching: Pour into water/acetic acid buffer (pH 6). The red solid (Ni-complex of threonine) precipitates.

  • Hydrolysis (Decomplexation):

    • Suspend the red solid in methanol/3N HCl (1:1).

    • Heat to reflux until the solution turns green (release of

      
      ).
      
  • Isolation:

    • Extract the chiral auxiliary (BPB) with chloroform (recycle this!).

    • The aqueous phase contains the amino acid and nickel salt.

    • Purify via Dowex 50W column (bind AA and Ni, elute Ni with 1M HCl, elute AA with 1M

      
      ).
      

Part 4: Comparative Analysis & Data

ParameterBiocatalytic Route (DTA)Chemical Route (Belokon)
Precursor Glycine + AcetaldehydeNi-Gly-BPB + Acetaldehyde
Stereoselectivity (

)
>99% D-form>98% D-form
Diastereoselectivity (

)
Moderate (Syn/Anti mix)Tunable (often favors Anti)
Yield 40-60% (Equilibrium limited)70-85% (High conversion)
Scalability Moderate (Enzyme cost)High (Auxiliary recyclable)
"Green" Factor High (Water, mild pH)Low (Organic solvents, Heavy metals)
Quality Control Standards

For drug development applications, the synthesized precursor must pass the following QC gates:

  • Isotopic Enrichment:

    
     (Determined by MS).
    
  • Chiral Purity:

    
     ee (Determined by Chiral HPLC using Crownpak CR(+) column).
    
  • NMR Validation:

    • 
      : Doublet at 
      
      
      
      ppm (methyl) showing
      
      
      coupling (
      
      
      ).

References

  • Biocatalytic D-Threonine Synthesis

    • Liu, J. Q., et al.[7] "A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids."[4] Catalysis Science & Technology, 2014.

  • Belokon Ni(II)

    • Soloshonok, V. A., & Belokon, Y. N.[8] "Asymmetric aldol reactions of chiral Ni(II)-complex of glycine with aliphatic aldehydes." Tetrahedron: Asymmetry, 1995.[8]

  • Acetaldehyde Preparation

    • Organic Syntheses, Coll. Vol. 1, p. 377 (1941). "Acetaldehyde."[1][5][9][10][11][12][13][14]

  • Threonine Aldolase Review

    • Franz, S. E., & Stewart, J. D.[5] "Threonine aldolases."[5][11][13][14] Advances in Applied Microbiology, 2014.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Incorporation of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH via SPPS

This Application Note and Protocol is designed for the high-efficiency incorporation of the isotopically labeled amino acid N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH into synthetic peptides. Given the high cost and specific s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the high-efficiency incorporation of the isotopically labeled amino acid N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH into synthetic peptides.

Given the high cost and specific stereochemical requirements of this reagent, this protocol deviates from standard automated SPPS workflows. It prioritizes atom economy (using limiting equivalents) and stereochemical integrity (preventing


-epimerization and 

-elimination).

Introduction & Strategic Considerations

The incorporation of stable isotope-labeled amino acids, such as N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH , is critical for advanced NMR studies (e.g., methyl-TROSY) and metabolic tracing. However, the specific labeling pattern (


 and deuterium on the 

-methyl group) makes this reagent extremely valuable.
Key Technical Challenges
  • Atom Economy: Standard SPPS uses 5–10 equivalents of amino acid to drive kinetics. This is cost-prohibitive for labeled monomers. This protocol utilizes 1.2–1.5 equivalents with optimized activation to ensure

    
     coupling.
    
  • Stereochemical Integrity: Threonine derivatives are prone to epimerization (racemization) at the

    
    -carbon and 
    
    
    
    -elimination
    of the side chain (forming dehydroalanine) under strongly basic conditions.
  • Steric Hindrance: The

    
    -branched nature of Threonine (and D-Thr) imposes steric bulk, slowing coupling rates compared to non-branched residues like Ala or Gly.
    
Mechanistic Strategy

To address these challenges, we utilize DIC/Oxyma Pure activation. Unlike HATU/DIPEA, which relies on a tertiary base that can promote base-catalyzed racemization, DIC/Oxyma operates at a near-neutral to slightly acidic pH, significantly reducing the risk of epimerization while maintaining high acylation power comparable to benzotriazole-based reagents.

Materials & Reagents

ComponentSpecificationPurpose
Labeled Monomer N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH Target residue.
Resin Rink Amide or Wang (Low Loading: 0.2 – 0.4 mmol/g)Low loading reduces chain aggregation, improving access for the precious monomer.
Activator A N,N′-Diisopropylcarbodiimide (DIC )Carbodiimide coupling agent.[1]
Activator B Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure )Additive to suppress racemization and enhance rate.
Solvent DMF (Anhydrous, amine-free)Reaction medium.
Deprotection 20% Piperidine in DMF (with 0.1M HOBt)HOBt is added to suppress aspartimide formation and potential racemization of sensitive adjacent residues.
Capping Acetic Anhydride / Pyridine / DMFBlocks unreacted amines to prevent deletion sequences.

Experimental Protocol

Phase 1: Resin Preparation & Swelling

Rationale: Proper swelling exposes the internal reactive sites of the resin matrix.

  • Weigh appropriate resin for a 0.05 mmol or 0.1 mmol scale synthesis.

  • Place resin in a manual reaction vessel (fritted syringe or glass reactor).[2]

  • Wash with DCM (

    
     min) followed by DMF (
    
    
    
    min).
  • Crucial: Allow resin to swell in DMF for 30 minutes prior to the first step.

Phase 2: The "Precious Monomer" Coupling Cycle

This section replaces the standard automated cycle for the labeled residue ONLY.

Step 2.1: Fmoc Deprotection of Previous Residue
  • Drain DMF.

  • Add 20% Piperidine/0.1M HOBt in DMF (5 mL). Agitate for 3 minutes. Drain.

  • Add fresh Deprotection Solution. Agitate for 10 minutes. Drain.

  • Wash aggressively: DMF (

    
     min), DCM (
    
    
    
    min), DMF (
    
    
    min).
    • Note: Ensure all traces of piperidine are removed; residual base will hydrolyze the expensive active ester in the next step.

Step 2.2: Activation & Coupling (The Critical Step)

Stoichiometry: 1.5 eq Amino Acid : 1.5 eq DIC : 1.5 eq Oxyma Pure.

  • Calculate Reagents (for 0.1 mmol scale):

    • Labeled AA:

      
      
      
    • Oxyma Pure:

      
      
      
    • DIC:

      
      
      
  • Dissolution: Dissolve the Labeled AA and Oxyma Pure in the minimum volume of DMF necessary (e.g., 0.5 – 0.8 mL).

    • Goal: High concentration (

      
      ) drives 2nd-order kinetics.
      
  • Activation: Add the DIC to the solution. Shake briefly (30 sec) to form the active ester.

    • Visual Check: The solution may turn yellow/orange (characteristic of Oxyma esters).

  • Transfer: Add the activated mixture directly to the resin bed.

  • Reaction: Agitate gently at Room Temperature for 2 to 4 hours .

    • Note: Do not heat. Heating increases the risk of D-Thr racemization.

Step 2.3: Monitoring & Second Coupling (Optional)
  • Remove a tiny aliquot of resin beads (approx. 10-20 beads).

  • Perform a Chloranil Test (for Proline N-terminus) or Kaiser Test (for primary amines).

  • Decision Gate:

    • Negative (Colorless): Coupling complete. Proceed to Step 2.4.

    • Positive (Blue): Incomplete. Do NOT add more labeled AA. Instead, re-couple using a "chase" method: Add 1.0 eq of generic Fmoc-D-Thr(OtBu)-OH (unlabeled) if isotopic purity requirements allow slight dilution, OR simply re-activate with fresh DIC/Oxyma (0.5 eq) in DMF and react for another 2 hours.

    • Strict Isotope Purity: If 100% labeling is required, perform a "re-activation" wash: Wash resin with DMF, then add fresh DIC/Oxyma (without amino acid) to re-activate any adsorbed species, though this is rarely effective. The best route is simply extending time or accepting a small deletion (capped in next step).

Step 2.4: Capping

Rationale: Permanently block any unreacted chains to prevent "deletion sequences" (n-1) that are hard to purify.

  • Wash resin with DMF (

    
    ).[3]
    
  • Add Capping Solution (Acetic Anhydride/Pyridine/DMF 1:1:8) for 10 minutes.

  • Wash with DMF (

    
    ).[3]
    
Phase 3: Elongation & Cleavage
  • Resume standard automated or manual SPPS for the remaining sequence using standard excesses (5 eq).

  • Final Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualized Workflow (Graphviz)

SPPS_Precious_Monomer cluster_activation Precious Monomer Activation (Manual) Start Start: Resin-Peptide Complex Deprotect Fmoc Deprotection (20% Piperidine/0.1M HOBt) Start->Deprotect Wash1 Aggressive Wash (DMF/DCM/DMF) Deprotect->Wash1 Mix Mix: AA + Oxyma + DIC (Min Volume DMF) Wash1->Mix Calc Stoichiometry: 1.5 eq Calc->Mix Coupling Coupling Reaction 2 - 4 Hours @ RT Mix->Coupling Monitor Kaiser/Chloranil Test Coupling->Monitor Pass Negative (Colorless) Monitor->Pass Complete Fail Positive (Blue) Monitor->Fail Incomplete Capping Capping (Ac2O) Prevent Deletions Pass->Capping Fail->Coupling Extend Time / Re-activate NextCycle Resume Standard SPPS Capping->NextCycle

Figure 1: Optimized workflow for incorporating high-value isotopically labeled amino acids, emphasizing the manual activation loop and decision gates.

Quality Control & Troubleshooting

Analytical Verification

After cleavage, the crude peptide must be analyzed via LC-MS .

  • Mass Shift: Verify the molecular weight. The labeled D-Thr should add +4 Da (+1 for

    
    , +3 for 
    
    
    
    ) relative to the natural abundance peptide.
  • Chiral Analysis: If possible, use Marfey's reagent or C18 HPLC with a chiral mobile phase additive to verify the D-stereochemistry, although the specific mass shift usually confirms the incorporation of the correct reagent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Incorporation Steric hindrance of D-Thr(OtBu) or aggregation.Use Magic Mixture (DCM/DMF/NMP) or elevate temp slightly (max 40°C) only if absolutely necessary.
Racemization (D to L) Base-catalyzed epimerization during coupling.Ensure DIC/Oxyma is used (no DIPEA). Avoid pre-activation times >5 mins. Keep reaction at RT.

-Elimination
Prolonged exposure to Piperidine.Use 20% Piperidine + 0.1M HOBt . Limit deprotection steps to

min max.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Sigma-Aldrich. Fmoc-D-Thr(tBu)-OH Product Specification and Handling.

  • Bachem. Guide to Coupling Reagents & Additives in SPPS.

  • CEM Corporation. Microwave SPPS: Reducing Racemization in Cys and His Couplings. (Applied here to sensitive D-Thr).

Sources

Application

Application Note: High-Fidelity Incorporation of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH into Antimicrobial Peptides

Abstract This guide details the strategic incorporation of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH into antimicrobial peptides (AMPs) using Solid-Phase Peptide Synthesis (SPPS). The inclusion of this specific isotopologue s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic incorporation of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH into antimicrobial peptides (AMPs) using Solid-Phase Peptide Synthesis (SPPS). The inclusion of this specific isotopologue serves two critical functions in drug development: (1) it introduces a D-amino acid to enhance proteolytic stability, and (2) it installs a


 methyl probe  at the threonine 

-position. This labeling pattern is uniquely suited for Solid-State NMR (ssNMR) studies to determine peptide orientation and dynamics within lipid bilayers, as well as Mass Spectrometry (MS) based pharmacokinetic profiling. This protocol prioritizes the conservation of this high-value reagent through a manual, high-efficiency coupling strategy.

Introduction & Scientific Rationale

The Role of D-Amino Acids in AMPs

Antimicrobial peptides often suffer from rapid degradation by host proteases (e.g., trypsin, chymotrypsin) and bacterial resistance mechanisms.[1][2] Substituting L-amino acids with their D-enantiomers (diastereomers) alters the peptide backbone topology, rendering it unrecognizable to stereoselective proteases without necessarily abolishing antimicrobial activity [1].

The Utility of the Methyl Probe

The 4-13C-4,4,4-d3 labeling pattern on Threonine provides a "silent" yet detectable sensor:

  • Solid-State NMR (ssNMR): In membrane environments, the deuterium quadrupole coupling (

    
    H-NMR) or the 
    
    
    
    dipolar interaction allows for the precise measurement of the methyl group's order parameter (
    
    
    ). This reveals whether the Threonine residue is buried in the hydrophobic core or exposed to the solvent, helping to elucidate the AMP's mechanism of action (e.g., pore formation vs. carpet model) [2].
  • Mass Spectrometry (MS): The label adds a distinct mass shift (+4 Da) compared to the natural abundance peptide. This allows for absolute quantification in complex biological matrices (e.g., serum) using the labeled peptide as an internal standard, or for tracking the metabolic stability of the D-isomer versus an L-isomer control [3].

Material Specifications

ComponentSpecificationCritical Note
Labeled AA N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH Store at -20°C under argon. Hygroscopic.
Solid Support Rink Amide (0.3–0.6 mmol/g) or Wang ResinLow loading is preferred to prevent aggregation of hydrophobic AMPs.
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chosen for faster kinetics and higher conversion rates than HBTU/HCTU.
Base HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine)TMP is a weaker base than DIPEA, reducing the risk of base-catalyzed racemization at the sensitive D-center.
Solvent DMF (Anhydrous, Amine-free)Essential to prevent premature Fmoc removal.

Protocol: High-Efficiency Manual Coupling

Objective: Maximize incorporation efficiency of the expensive labeled amino acid while minimizing waste. Do not use automated synthesizers for this specific step to avoid dead-volume losses.

Stoichiometric Strategy

Standard SPPS uses a 5-fold excess of amino acids. For this labeled residue, we utilize a 1.2 to 1.5-fold excess coupled with extended reaction times and a "double-coupling" contingency.

Step-by-Step Workflow

Step 1: Resin Preparation (Automated) Synthesize the peptide up to the residue preceding the labeled Threonine using standard automated Fmoc-SPPS.

  • Action: Pause the synthesizer after the Fmoc deprotection of the

    
     residue.
    
  • QC: Wash the resin 5x with DMF and 3x with DCM. Perform a Kaiser test to ensure a free amine is present (Result: Dark Blue).

Step 2: Activation of Labeled Reagent (Manual)

  • Calculate: For 0.1 mmol resin, weigh 0.12 mmol (1.2 eq) of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH.

  • Dissolve: Dissolve the AA in minimal DMF (approx. 1-2 mL).

  • Activate: Add 0.12 mmol (1.2 eq) of HATU and 0.12 mmol (1.2 eq) of HOAt.

  • Initiate: Add 0.24 mmol (2.4 eq) of TMP (Collidine). Note: Do not premix for >2 minutes to avoid ester hydrolysis.

Step 3: Coupling Reaction

  • Combine: Add the activated solution directly to the resin in a manual reaction vessel.

  • Incubate: Agitate gently (rocking, not stirring) for 2 to 4 hours at room temperature.

  • Monitor: Take a small aliquot of resin (~2 mg) and perform a Kaiser test.

    • Colorless/Yellow: Coupling complete (>99%). Proceed to Step 4.

    • Blue/Purple: Incomplete coupling. Do not proceed. Retain the solution. Add a second aliquot of HATU/TMP (0.5 eq) and react for another hour.

Step 4: Capping (Crucial) To ensure any unreacted chains do not propagate (creating difficult-to-purify deletion sequences), cap the unreacted amines.

  • Reagent: Acetic anhydride (50 eq) / Pyridine (50 eq) in DMF.

  • Time: 10 minutes.

  • Wash: DMF (5x).[3]

Step 5: Resumption of Synthesis Return the vessel to the automated synthesizer for the remaining residues.

Visualization of Synthesis Logic

SynthesisWorkflow Start Start: Automated SPPS (Residues n-1 to C-term) Pause PAUSE Synthesizer (Post-Fmoc Removal) Start->Pause ManualPrep Manual Activation (1.2 eq Labeled AA + HATU/HOAt) Pause->ManualPrep Transfer to Manual Vessel Coupling Coupling Reaction (2-4 Hours, Manual Rocking) ManualPrep->Coupling QC QC: Kaiser Test Coupling->QC QC->Coupling Test Positive (Incomplete) -> Re-activate Cap Capping Step (Ac2O / Pyridine) QC->Cap Test Negative (Complete) Resume Resume Automated SPPS (Remaining Residues) Cap->Resume

Figure 1: Hybrid Automated/Manual workflow designed to conserve high-value isotopic reagents.

Cleavage and Quality Control

Cleavage Cocktail

Use a scavenger-rich cocktail to prevent the alkylation of the sensitive D-Thr residue or Tryptophan (if present).

  • Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

Analytical Validation

Analyze the crude peptide using LC-MS (ESI-TOF or Orbitrap).

  • Target Mass: Calculate the exact mass of the native peptide and add +4.02 Da .

  • Isotopic Envelope: Ensure the isotopic distribution matches the theoretical prediction for a

    
     enrichment.
    
  • Chiral Purity: If possible, use Marfey’s analysis or a Chiral HPLC column to confirm the D-Thr has not racemized back to L-Thr during synthesis [4].

Application Case Study: Membrane Dynamics via ssNMR

Once the peptide is synthesized and purified, the


 label allows for the specific interrogation of the peptide's behavior in lipid bilayers.
Experimental Setup
  • Reconstitution: Reconstitute the labeled AMP into oriented lipid bilayers (e.g., DMPC/DMPG) on glass plates.

  • Spectroscopy: Perform Deuterium (

    
    H) Solid-State NMR.
    
  • Data Analysis: Measure the Quadrupolar Splitting (

    
    ).
    
Mechanistic Interpretation

The splitting value correlates directly to the order parameter (


) of the methyl bond vector.
  • Scenario A (Surface Bound): If the D-Thr is on the hydrophobic face of an amphipathic helix lying on the surface, the methyl group will exhibit restricted rotation but distinct orientation dependent splitting.

  • Scenario B (Transmembrane Pore): If the peptide inserts to form a pore, the helix orientation changes by ~90°, drastically shifting the quadrupolar splitting value.

NMRLogic cluster_outcomes Structural Interpretation Sample Labeled AMP in Lipid Bilayer Exp 2H Solid-State NMR Sample->Exp Spectrum Quadrupolar Splitting (ΔνQ) Exp->Spectrum Carpet Carpet Model (Surface Alignment) Spectrum->Carpet Splitting A Pore Barrel-Stave/Toroidal Pore (Transmembrane Alignment) Spectrum->Pore Splitting B

Figure 2: Logic flow for determining AMP mechanism of action using


-NMR splitting.

References

  • Di Grazia, A., et al. (2015). "D-Amino acids incorporation in antimicrobial peptides: A new strategy to fight against bacterial resistance." Amino Acids.[1][3][4][5][6][][8][9][10][11][12] Link

  • Ulrich, A. S. (2005). "Solid-state 19F- and 2H-NMR analysis of antimicrobial peptides in membranes." Methods in Molecular Biology. Link

  • Behrends, V., et al. (2012). "Stable Isotope Labeling Reveals Metabolic Stability of D-Amino Acid Containing Peptides." Journal of Proteome Research. Link

  • Cui, T., et al. (2019). "Racemization-free Incorporation of 4,4,4-Trifluoro-N-Fmoc-O-tert-Butyl-Threonine." Organic Letters (Analogous chemistry for sensitive Thr derivatives). Link

Sources

Method

Application Notes and Protocols for NMR Sample Preparation of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH is a selectively labeled amino acid derivative of significant interest in the fields of peptide synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction:

N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH is a selectively labeled amino acid derivative of significant interest in the fields of peptide synthesis and structural biology. The incorporation of a stable isotope-labeled methyl group, featuring both a ¹³C atom and three deuterium atoms, provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies. This isotopic labeling strategy is particularly advantageous for investigating peptide and protein structure, dynamics, and interactions, especially in large biomolecular systems where spectral overlap can be a significant challenge.[1][2][3][4] The strategic placement of ¹³C and ²H isotopes allows for specific observation of the threonine methyl group, enabling detailed analysis of its local environment and involvement in molecular recognition events.[2][5]

This guide provides a comprehensive overview and detailed protocols for the preparation of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH samples for high-resolution NMR spectroscopy. The methodologies outlined herein are designed to ensure sample integrity, optimize spectral quality, and yield reproducible results for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH is paramount for its effective use. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for the α-amino function, while the tert-butyl (OtBu) group offers acid-labile protection for the side-chain hydroxyl group.[6] This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS).[6][7][8]

PropertyValueReference
Molecular Formula C₂₃H₂₄D₃NO₅Derived
Molecular Weight ~402.49 g/mol Derived from
Appearance White to off-white powder[9]
Purity ≥97%
Storage Conditions 2–8 °C in a sealed container

Handling Precautions:

  • Handle the compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid inhalation of dust.

  • Store in a tightly sealed container in a cool, dry place to prevent degradation.

II. Experimental Workflow for NMR Sample Preparation

The preparation of a high-quality NMR sample is a critical determinant of spectral resolution and sensitivity. The following workflow provides a step-by-step guide for the preparation of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH samples.

NMR_Sample_Prep_Workflow cluster_0 Step 1: Analyte & Standard Preparation cluster_1 Step 2: Solvent Selection & Dissolution cluster_2 Step 3: Sample Filtration & Transfer cluster_3 Step 4: Final Preparations Analyte Weigh N-Fmoc-D-Thr(OtBu)- 4-¹³C-4,4,4-d₃-OH Dissolve Dissolve analyte and standard in solvent Analyte->Dissolve Standard Weigh Internal Standard (optional for qNMR) Standard->Dissolve Solvent Choose appropriate deuterated solvent Solvent->Dissolve Vortex Vortex/Sonicate to aid dissolution Dissolve->Vortex Filter Filter solution to remove particulates Vortex->Filter Transfer Transfer filtrate to a high-quality NMR tube Filter->Transfer Cap Cap the NMR tube securely Transfer->Cap Label Label the sample clearly Cap->Label

Figure 1: General workflow for NMR sample preparation.

III. Detailed Protocols

A. Protocol 1: Preparation of a Qualitative NMR Sample

This protocol is suitable for routine characterization and structural confirmation of the labeled amino acid.

1. Materials:

  • N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH

  • High-quality deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[10][11][12]

  • High-precision NMR tube (5 mm outer diameter)[13][14][15]

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer or sonicator

2. Procedure:

  • Weighing the Analyte: Accurately weigh 5-10 mg of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH into a clean, dry vial. The exact amount can be adjusted based on the spectrometer's sensitivity.

  • Solvent Selection and Dissolution:

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical and should be based on the solubility of the analyte.[11][16] For Fmoc-protected amino acids, CDCl₃ or DMSO-d₆ are common choices.[10][12]

    • Gently vortex or sonicate the sample to ensure complete dissolution.[13] Visual inspection should confirm the absence of any solid particles.

  • Filtration and Transfer:

    • To remove any microscopic solid impurities that can degrade spectral quality, filter the solution directly into the NMR tube.[17] This can be achieved by passing the solution through a small plug of cotton or glass wool at the bottom of a Pasteur pipette.[13]

    • The final volume in the NMR tube should be sufficient to cover the receiver coils of the NMR probe, typically a height of 4-5 cm.[13]

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Parafilm can be wrapped around the cap for long-term storage or experiments.[13]

    • Clearly label the NMR tube with the sample identity and solvent used.

B. Protocol 2: Preparation of a Quantitative NMR (qNMR) Sample

This protocol is designed for accurate concentration determination or purity assessment using an internal standard.[18][19][20][21]

1. Additional Materials:

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)[19]

  • Microbalance for accurate weighing

2. Key Considerations for Internal Standard Selection: [19][22]

  • High Purity: The internal standard should have a certified high purity (≥99%).[22]

  • Chemical Inertness: It must not react with the analyte or the solvent.[19][21]

  • Solubility: It should be readily soluble in the chosen deuterated solvent.[22]

  • Spectral Resolution: Its NMR signals must not overlap with the signals of the analyte.[19][21]

3. Procedure:

  • Accurate Weighing: Using a microbalance, accurately weigh the N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH and the chosen internal standard into the same vial.[19][21] Record the masses precisely.

  • Dissolution and Homogenization: Add the deuterated solvent and ensure complete dissolution of both the analyte and the internal standard. Thorough mixing is crucial for a homogeneous solution.

  • Sample Transfer and NMR Acquisition: Follow steps 3 and 4 from Protocol 1 for filtration, transfer, and capping. For qNMR, it is important to acquire the spectrum with appropriate parameters, including a sufficient relaxation delay, to ensure accurate signal integration.[19]

IV. Causality Behind Experimental Choices

The rationale behind each step in the protocol is grounded in fundamental NMR principles and best practices to ensure the acquisition of high-quality data.

Experimental_Choices cluster_0 Core Objective: High-Quality NMR Spectrum cluster_1 Key Experimental Variables cluster_2 Rationale & Impact Objective High Resolution & Good Signal-to-Noise Solvent Deuterated Solvent Selection Concentration Analyte Concentration Tube_Quality NMR Tube Quality Purity Sample Purity Solvent_Rationale Minimizes intense solvent signals, preventing overlap with analyte peaks. Solvent->Solvent_Rationale Why? Concentration_Rationale Higher concentration improves signal-to-noise, but can lead to aggregation and line broadening. Concentration->Concentration_Rationale Why? Tube_Rationale High concentricity and uniform wall thickness ensure a homogeneous magnetic field and sharp signals. Tube_Quality->Tube_Rationale Why? Purity_Rationale Particulates disrupt magnetic field homogeneity, causing poor line shape and broad peaks. Purity->Purity_Rationale Why?

Figure 2: Rationale behind key experimental choices.

Solvent Selection: The use of deuterated solvents is fundamental to proton NMR spectroscopy.[10][16] Deuterium has a different nuclear spin and resonance frequency than protons, meaning the solvent will not produce large signals that would otherwise obscure the signals from the analyte.[10][23] The choice of a specific deuterated solvent, such as CDCl₃ or DMSO-d₆, depends on the polarity and solubility of the Fmoc-protected amino acid.[11][12]

Analyte Concentration: The concentration of the sample directly impacts the signal-to-noise ratio of the resulting spectrum.[24] While higher concentrations yield stronger signals, excessively high concentrations can lead to sample aggregation, which results in line broadening and loss of resolution. For amino acid derivatives, a concentration range of 5-25 mg in 0.6-0.7 mL of solvent is generally appropriate.[17] For peptide samples, concentrations of 1-5 mM are often targeted.[24]

NMR Tube Quality: The quality of the NMR tube is crucial for obtaining high-resolution spectra.[13][14] Tubes with high concentricity and uniform wall thickness ensure that the sample spins uniformly within the magnetic field, minimizing spinning sidebands and line broadening.[13][14][17]

V. The Role of Isotopic Labeling

The specific isotopic labeling pattern of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH offers several advantages for advanced NMR experiments:

  • ¹³C Labeling: The presence of a ¹³C atom at position 4 allows for the use of ¹³C-edited or ¹³C-detected NMR experiments. These techniques can simplify complex spectra by selectively observing signals from the labeled site, which is particularly useful in the context of a larger peptide or protein.[1][3]

  • Deuteration: The three deuterium atoms on the methyl group (position 4) significantly reduce the relaxation rates of the attached ¹³C nucleus and any nearby protons. This can lead to sharper NMR signals and improved spectral resolution, which is especially beneficial for studying larger molecules.[4][5]

This dual labeling strategy provides a powerful tool for site-specific investigations within complex biomolecular systems.

VI. Conclusion

The successful preparation of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH for NMR analysis is a meticulous process that requires careful attention to detail. By following the protocols and understanding the rationale outlined in this guide, researchers can consistently prepare high-quality samples that will yield reliable and high-resolution NMR data. This, in turn, will facilitate deeper insights into the structure, dynamics, and function of peptides and proteins incorporating this valuable isotopically labeled amino acid.

References

  • Vertex AI Search. (2026). Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision - ARMAR Isotopes.
  • PubMed. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Retrieved from [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). NMR tube. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Acanthus Research. (2022).
  • Magritek. (n.d.). Analytical NMR.
  • Sigma-Aldrich. (n.d.). Trifluoroacetic acid-D1 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 599-00-8.
  • Merck Millipore. (n.d.). Trifluoroacetic acid-D1 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 599-00-8.
  • NMR-Bio. (2025).
  • Chemical Research Support, University of Rochester. (n.d.).
  • Fisher Scientific. (n.d.).
  • Labinsights. (2025).
  • GlobalSpec. (n.d.).
  • ResolveMass Laboratories. (n.d.).
  • Fisher Scientific. (n.d.). NMR Tubes.
  • Wilmad-LabGlass. (n.d.).
  • Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
  • ACS Publications. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Allan Chemical Corporation. (n.d.).
  • Sigma-Aldrich. (2017).
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • PubMed. (2007). 1-13C amino acid selective labeling in a 2H15N background for NMR studies of large proteins.
  • ResearchGate. (2025). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method.
  • Royal Society of Chemistry. (n.d.).
  • University of Toronto, Lewis Kay's group. (n.d.). the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins.
  • Klein, B. A. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Thr(tBu)-OH Novabiochem 138797-71-4.
  • Sigma-Aldrich. (n.d.). Fmoc-Thr(tBu)-OH- 13 C 4 , 15 N.
  • Sigma-Aldrich. (n.d.). Amino Acid, Peptide & Protein Standards.
  • PMC. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Nowick Laboratory, University of California, Irvine. (n.d.).
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
  • ACS Publications. (n.d.).
  • Zerbe/Bader. (n.d.). peptide nmr.
  • Svs labs. (n.d.). FMOC D AMINO ACIDS - Fmoc-D-Thr(tBu)
  • AAPPTec. (n.d.). Fmoc-Thr(But)
  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Aapptec Peptides. (n.d.). Fmoc-D-Thr(tBu)-OH [138797-71-4].
  • NIH PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH.
  • BenchChem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)
  • AAPPTec. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • NIH PubChem. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)

Sources

Application

Application Note: High-Fidelity Fmoc Removal for Labeled D-Thr(OtBu) Peptides

This Application Note is designed for senior researchers and process chemists optimizing the solid-phase peptide synthesis (SPPS) of high-value peptides containing isotopically labeled D-Thr(OtBu) . Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and process chemists optimizing the solid-phase peptide synthesis (SPPS) of high-value peptides containing isotopically labeled D-Thr(OtBu) .

Executive Summary & Strategic Rationale

The incorporation of stable isotope-labeled amino acids (e.g.,


C, 

N-enriched) transforms a standard peptide synthesis into a high-stakes operation. A single failed step involving a labeled D-Thr(OtBu) residue can result in significant financial loss and project delays.

While standard Fmoc removal (20% piperidine in DMF) is robust for routine synthesis, it presents specific risks for labeled D-Thr(OtBu):

  • 
    -Elimination:  Prolonged exposure to strong bases can trigger the elimination of the tert-butyl ether, yielding a dehydrobutyrine species (
    
    
    
    or
    
    
    mass shift).
  • Diketopiperazine (DKP) Formation: When D-Thr(OtBu) is the second residue from the C-terminus (or adjacent to Proline), standard basic conditions can catalyze intramolecular cyclization, cleaving the dipeptide from the resin.

  • Racemization: Although Threonine is less prone to racemization than Cysteine or Histidine, the high value of the labeled isomer necessitates protocols that actively suppress base-catalyzed epimerization at the C

    
     position.
    

This guide provides two optimized Fmoc removal protocols: Protocol A (Standard/Robust) for general sequences and Protocol B (Mild/High-Fidelity) for difficult or sensitive sequences (e.g., D-Thr adjacent to Gly/Pro or Asp).

Mechanistic Insight: Fmoc Removal & Side Reactions

Understanding the competing pathways is critical for selecting the correct protocol. The primary goal is E1cB elimination of the Fmoc group (Path 1) while suppressing side reactions (Paths 2 & 3).

Visualization: Reaction Pathways & Decision Logic

G cluster_0 Critical Control Points Start Fmoc-D-Thr(OtBu)-Peptide-Resin Intermediate Carbanion Intermediate Start->Intermediate Deprotonation (C-H acidic) Base Secondary Amine Base (Piperidine/Piperazine) Base->Start Success H-D-Thr(OtBu)-Peptide-Resin (Desired Product) Intermediate->Success Fast E1cB (Fmoc removal) Side_Elim Dehydrobutyrine Species (Beta-Elimination) Intermediate->Side_Elim Slow E1cB (Side chain) Side_Rac D-allo-Thr / L-Thr (Racemization) Intermediate->Side_Rac Enolization (High Base Conc.) Side_DKP Diketopiperazine (DKP) (Cyclization & Cleavage) Success->Side_DKP Intramolecular Attack (If D-Thr is 2nd residue)

Figure 1: Mechanistic pathways during Fmoc removal of D-Thr(OtBu). Green path represents the desired outcome; red paths indicate potential side reactions exacerbated by strong bases or prolonged reaction times.

Experimental Protocols

Protocol A: The "Buffered Scavenger" Method (Recommended)

Best For: Routine synthesis where D-Thr(OtBu) is internal (not N-terminal or 2nd residue) and not adjacent to Aspartimide-prone sequences. Rationale: The addition of HOBt (1-Hydroxybenzotriazole) slightly lowers the basicity of the solution, suppressing aspartimide formation and mitigating racemization risks without significantly slowing down Fmoc removal.

Reagents:

  • Base: Piperidine (Reagent Grade)

  • Additive: HOBt (Anhydrous)

  • Solvent: DMF (Peptide Synthesis Grade, amine-free)

Procedure:

  • Preparation: Prepare a solution of 20% (v/v) Piperidine and 0.1 M HOBt in DMF.

    • Note: HOBt must be fully dissolved. If using HOBt monohydrate, ensure the water content does not interfere (anhydrous is preferred).

  • Swell: Swell the resin in DMF for 20 minutes (if dry).

  • Initial Deprotection (Pulse): Add the deprotection cocktail (approx. 5-10 mL per gram of resin). Agitate for 3 minutes .

  • Drain: Drain the vessel. This step removes the bulk of the Fmoc and the generated dibenzofulvene (DBF).

  • Second Deprotection (Main): Add fresh deprotection cocktail. Agitate for 10-12 minutes .

    • Critical: Do not exceed 15 minutes. Prolonged exposure increases the risk of

      
      -elimination of the OtBu group.
      
  • Wash: Drain and wash the resin vigorously with DMF (

    
     min) to remove all traces of piperidine.
    
  • QC Check: Perform a Kaiser Test (see Section 4).

Protocol B: The "Mild Piperazine" Method (High Fidelity)

Best For:

  • D-Thr(OtBu) at the 2nd position (High DKP risk).

  • Sequences containing Asp(OtBu)-Gly/Asn (Aspartimide risk).[1]

  • Extremely high-value labeled residues where yield is prioritized over speed.

Rationale: Piperazine (


) is a milder base than Piperidine (

). The reaction is slower but significantly reduces the rate of base-catalyzed side reactions (DKP, racemization, elimination).

Reagents:

  • Base: Piperazine (Anhydrous)

  • Solvent: 10% Ethanol in DMF (Ethanol helps solubilize Piperazine and reduces aggregation).

Procedure:

  • Preparation: Prepare a solution of 10% (w/v) Piperazine in 90:10 DMF/Ethanol .

    • Note: Piperazine is a solid; ensure complete dissolution.

  • Swell: Swell resin in DMF.

  • Initial Deprotection: Add the cocktail. Agitate for 5 minutes . Drain.

  • Second Deprotection: Add fresh cocktail. Agitate for 20 minutes .

    • Note: The milder base requires a longer reaction time to ensure completion.

  • Wash: Wash with DMF (

    
     min), then DCM (
    
    
    
    min), then DMF (
    
    
    min).
    • Reasoning: The ethanol component can shrink the resin slightly; the DCM wash helps re-swell and clean the pores.

  • QC Check: Perform a Kaiser Test. If the blue color is faint, repeat Step 4 for another 10 minutes.

Process Control & Validation (QC)

In-Process Monitoring: The Kaiser Test

Since D-Thr is a primary amine, the standard Kaiser (Ninhydrin) test is the gold standard.

  • Positive (Deprotected): Deep blue beads / blue solution.

  • Negative (Protected): Yellow/Colorless beads.

  • Troubleshooting: If the test is reddish-brown, it may indicate incomplete deprotection or aggregation. In this case, extend the deprotection time (Protocol B) or use Protocol A with a "Magic Mixture" (DCM/DMF/NMP) wash.

Post-Cleavage Validation (LC-MS)

After final cleavage from the resin (using TFA/TIS/H2O), analyze the crude peptide by LC-MS. Look for specific mass shifts indicating side reactions involving the D-Thr(OtBu) residue.

Target MassObserved Mass ShiftDiagnosisCause
M (Calc) M - 18 Da Dehydration

-elimination of OH (after OtBu loss) to Dehydrobutyrine.
M (Calc) M - 56 Da OtBu Loss (Premature)Acidolysis during synthesis (TFA contamination) or severe base elimination.
M (Calc) M - [Residue 1+2] TruncationDKP formation (D-Thr cyclized and cleaved from resin).
M (Calc) Split Peak (Same Mass) DiastereomerRacemization (D-Thr

L-Thr or D-allo-Thr).

Troubleshooting Guide

Issue: Incomplete Fmoc Removal (Slow Kinetics)
  • Cause: Aggregation of the peptide chain, common with D-amino acids or hydrophobic sequences.[2]

  • Solution:

    • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) sparingly.[1] Add 2% DBU to the 20% Piperidine cocktail.

    • Warning: DBU is a strong base and promotes aspartimide formation. Use only for short bursts (2 x 3 min) and wash immediately. Do not use DBU if Asp(OtBu) is present in the sequence.

Issue: Racemization Detected (Split Peaks in HPLC)
  • Cause: Base-catalyzed enolization during deprotection or coupling.

  • Solution:

    • Switch to Protocol B (Piperazine) .

    • Ensure the coupling step (preceding the deprotection) used a racemization-suppressing additive like Oxyma Pure or HOBt and a neutral base (Collidine) instead of DIPEA.

References

  • Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, Vol. 35. Link

  • Luna, O., et al. (2016). Use of Piperazine as an Alternative to Piperidine for Fmoc Removal in Solid Phase Peptide Synthesis. Molecules, 21(11), 1542. Link

  • Bachem. (2024). Fmoc Cleavage Protocols. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Protocol. Merck/Sigma Technical Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of Isotopically Labeled N-Fmoc-D-Thr(OtBu)-OH

[1][2] Executive Summary Do not treat this reagent like a standard commodity amino acid. While the physicochemical properties of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH (polarity, pKa, solubility) are theoretically identica...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Do not treat this reagent like a standard commodity amino acid. While the physicochemical properties of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH (polarity, pKa, solubility) are theoretically identical to its non-labeled L-isomer, the presence of stable isotopes (


, 

) and the D-configuration necessitates a "Zero-Waste" solubilization strategy.[1]

The primary challenge with Fmoc-Thr(OtBu) derivatives in DMF is not intrinsic insolubility, but rather intermolecular hydrogen bonding leading to gelation or "micro-aggregation," which mimics insolubility. This guide provides a self-validating workflow to solubilize this high-value reagent without compromising its stereochemical purity.

Module 1: Diagnostic Decision Matrix

Before attempting dissolution, visualize your workflow. This decision tree minimizes the risk of material loss.

SolubilityWorkflow Start START: 0.1 mmol Isotope Reagent SolventSelect Add DMF (0.2M - 0.5M) Start->SolventSelect VisualCheck Visual Inspection (Clear vs. Turbid) SolventSelect->VisualCheck Clear Solution Clear? Proceed to Coupling VisualCheck->Clear Yes Turbid Turbid / Gel / Precipitate VisualCheck->Turbid No Intervention1 Gentle Vortex + Sonication (Bath, <30°C, 1 min) Turbid->Intervention1 Check2 Dissolved? Intervention1->Check2 Check2->Clear Yes Intervention2 Chaotropic Rescue: Add LiCl (to 0.4M final) Check2->Intervention2 No (Aggregation) Check3 Dissolved? Intervention2->Check3 Check3->Clear Yes Intervention3 Solvent Swap: Switch to NMP Check3->Intervention3 No (Intrinsic Insolubility)

Figure 1: Logic flow for solubilizing high-value Fmoc-amino acids. Note the prioritization of mechanical disruption before chemical additives.

Module 2: The Chemistry of Dissolution

Why is it failing?

If your N-Fmoc-D-Thr(OtBu) analog is not dissolving in DMF, it is likely due to one of two mechanisms. Understanding which one is occurring is vital for the correct fix.[1]

MechanismDescriptionVisual IndicatorThe Fix

-Sheet Aggregation
The Fmoc group (aromatic) and the amide backbone form strong intermolecular H-bonds.[1] The solvent (DMF) cannot penetrate these "stacks."Gel-like consistency; viscous; "clumping" rather than powder settling.[1]Chaotropic Salts (LiCl) to disrupt H-bonds.[1]
Crystal Lattice Energy The D-enantiomer may crystallize in a different polymorph than the L-form, possessing higher lattice energy.[1]Fine powder settles at the bottom; supernatant is clear (not viscous).Heat (controlled) or Sonication to overcome lattice energy.[1]
The Isotope Factor

The substitution of


 with 

and

with

increases the molecular weight but does not significantly alter the dipole moment or solubility parameter of the molecule.
  • Implication: You can use solubility data for standard Fmoc-Thr(OtBu)-OH as a baseline.

  • Warning: Do not use "test" portions. The protocol below is designed to be performed on the entire weighed mass to avoid transfer losses.

Module 3: Step-by-Step Protocols

Protocol A: The "Zero-Thermal-Stress" Standard

Use this for initial attempts.[1] It minimizes racemization risk.[2][3]

  • Vessel Prep: Use a conical glass vial (V-vial) rather than a round bottom flask to maximize solvent recovery.

  • Solvent Quality: Ensure DMF is "Amine-Free" (Grade: Biotech/Peptide). Old DMF contains dimethylamine, which will prematurely remove the Fmoc group.[4]

  • Addition: Add DMF to achieve a concentration of 0.2 M (e.g., ~80 mg in 1 mL). Note: Standard SPPS uses 0.5 M, but starting dilute aids initial solvation.

  • Agitation: Vortex for 30 seconds.

  • Assessment: If clear, proceed. If particles remain, proceed to Protocol B.

Protocol B: The "Chaotropic Rescue" (Recommended for Aggregates)

If the solution appears gelatinous or cloudy, H-bonding is the culprit.

The Science: Lithium Chloride (LiCl) acts as a chaotropic agent. The Li


 ion coordinates with the peptide carbonyl oxygen, disrupting the intermolecular H-bonds that cause aggregation, effectively "salting in" the amino acid [1].
  • Preparation: Prepare a stock solution of 0.8 M LiCl in DMF . (Dry the LiCl in an oven at 150°C for 2 hours before dissolving if possible, as LiCl is hygroscopic).

  • Titration: Add the LiCl/DMF stock to your suspension dropwise.

  • Target: Aim for a final LiCl concentration of 0.4 M .

  • Sonication: Sonicate in a water bath (not probe) for 2 minutes at ambient temperature.

    • Critical: Do not allow water bath temp to exceed 35°C.[1]

Protocol C: The "Solvent Swap" (NMP)

Use this if DMF fails completely.

N-Methyl-2-pyrrolidone (NMP) often exhibits better solvation power for hydrophobic Fmoc-amino acids than DMF due to its slightly different polarity and lower vapor pressure [2].[1]

  • Evaporation: If already in DMF, you must remove it.[1] Use a centrifugal evaporator (SpeedVac) at <40°C. Do not use high heat.

  • Redissolution: Add NMP to achieve 0.2 M concentration.

  • Coupling Note: If using NMP for dissolution, ensure your coupling reagents (HATU/HBTU) are also compatible (they are).

Module 4: Critical Safety & Integrity Checks

Racemization Watch

The D-configuration is the value proposition of your reagent.[1]

  • Danger Zone: Heating > 40°C in the presence of base (DIEA/Piperidine).

  • Safe Zone: Heating to 40°C in pure DMF/NMP is generally safe for short periods (< 10 mins).[1]

  • Rule: Never add the base (DIEA) until the amino acid is fully dissolved and you are seconds away from adding it to the resin.

Recovery of Undissolved Material

If the experiment is aborted, do not filter the suspension (you will lose the solid in the filter matrix).

  • Dilute the DMF suspension with Water (3x volume) .

  • Freeze the mixture (Liquid N2 or -80°C).

  • Lyophilize (Freeze-dry).

  • Result: You will recover the solid Fmoc-AA (plus any LiCl salts if used).[1] You can wash the salts out with water later if necessary, as Fmoc-AA is water-insoluble.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to dissolve the reagent? A: Yes, DMSO has excellent solubilizing power. However, for SPPS, DMSO can cause secondary oxidation of Methionine or Cysteine residues if they are already on your peptide chain. If your sequence is free of Met/Cys/Trp, DMSO is a viable alternative to DMF [3].

Q: Why use a bath sonicator instead of a probe sonicator? A: Probe sonicators generate intense local heat at the tip, which can degrade the Fmoc group or cause local racemization. Bath sonicators distribute energy evenly.[1]

Q: My solution is clear but turned slightly yellow. Is it ruined? A: Not necessarily. A slight yellow tint in DMF can indicate trace amounts of dibenzofulvene (Fmoc cleavage product).[1] This implies your DMF might contain amines.[1][4][5] Check the purity by LC-MS before coupling. If the mass is correct (


), proceed immediately.

Q: Can I heat the solution to 60°C to dissolve it faster? A: We strongly advise against this for isotopically labeled D-isomers. While Fmoc-Thr is relatively stable, the risk of thermal racemization increases exponentially with temperature.[1] Patience (vortexing/LiCl) is cheaper than replacing the isotope.

References

  • Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta, 72(4), 857-887.

  • Albericio, F., et al. (2018). Solvents for Solid Phase Peptide Synthesis. Peptide.com Technical Notes.

  • BenchChem Technical Support. (2025). Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide. BenchChem.[1][6]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of 13C/d3-Labeled Amino Acids

The following technical guide is structured as a Tier 3 Support Resource, designed for researchers requiring high-fidelity preservation of stable isotope-labeled (SIL) standards. Executive Summary: The Stability Hierarch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource, designed for researchers requiring high-fidelity preservation of stable isotope-labeled (SIL) standards.

Executive Summary: The Stability Hierarchy

As researchers, we often treat stable isotopes as "indestructible" due to the non-radioactive nature of 13C and Deuterium (D). This is a dangerous misconception. While the 13C nucleus is chemically inert, the Deuterium label (C-D bond) and the amino acid backbone are vulnerable.

Your primary risks are not nuclear decay, but:

  • Isotopic Scrambling (D/H Exchange): Loss of the d3 label to the solvent.

  • Chemical Degradation: Oxidation (Met, Cys, Trp) and Hydrolysis (Gln, Asn).

  • Biological Contamination: Bacterial consumption of the standard in solution.

Part 1: Core Storage Protocols (Solid vs. Solution)

Q1: I just received my shipment of 13C d3-Methionine. How should I store it?

A: Immediate triage is required. Do not leave the vial on the benchtop.

The Golden Rule of SIL Storage: Solid state is stability; Solution state is decay.

Protocol: Receipt & Aliquoting (The "Forever" Stock)
  • Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial introduces condensation, leading to hydrolysis.

  • Aliquot Immediately: Do not store the bulk powder in a frequently opened vial. Weigh out single-use aliquots (e.g., 1–5 mg) into amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush the headspace with dry Nitrogen or Argon gas to displace oxygen and moisture.

  • Storage Environment:

    • Temp: -20°C is standard; -80°C is preferred for long-term (>1 year).

    • Light: Absolute darkness (prevents photolytic degradation of aromatic AA and C-D bond excitation).

    • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

Q2: Can I keep a "working stock" solution at 4°C?

A: Only for short durations (<2 weeks), and only if you control pH and sterility .

The Risk: In solution, the "d3" label (typically a methyl group on Methionine, Leucine, or Valine) is generally stable. However, if the label is on the


-carbon (alpha-d1), it is susceptible to Acid/Base-Catalyzed Enolization , where the Deuterium exchanges with Hydrogen from the water.

Solution Storage Guidelines:

  • Solvent: 0.1M HCl is often better than pure water for amino acid stability (prevents bacterial growth and oxidation), unless your specific label is acid-labile (rare for methyl-d3).

  • Container: Silanized glass vials (prevents adsorption of hydrophobic AA like Leu/Phe). Plastic tubes can leach plasticizers that interfere with MS signals.

  • Sterility: Filter sterilize (0.22 µm) into sterile vials. Bacteria love amino acids; a cloudy solution is a dead solution.

Part 2: Visualizing Degradation Risks

The following diagram illustrates the decision logic for storage and the chemical pathways that lead to signal loss.

StorageLogic Start Receive 13C d3-Amino Acid StateCheck State? Start->StateCheck Solid Solid Powder StateCheck->Solid Long Term Solution Liquid Solution StateCheck->Solution Working Stock Argon Argon/N2 Flush (Prevents Oxidation) Solid->Argon SolventCheck Solvent Type? Solution->SolventCheck Desiccator Store with Desiccant (-20°C to -80°C) Argon->Desiccator Acidic Acidic (0.1M HCl) SolventCheck->Acidic Preferred Neutral Neutral (PBS/Water) SolventCheck->Neutral Avoid if possible Risk3 Risk: D/H Exchange (If pH > 8 or < 2 for alpha-D) Acidic->Risk3 Only if extreme pH Risk1 Risk: Bacterial Growth (Signal Disappears) Neutral->Risk1 Risk2 Risk: Oxidation (Met/Cys) (M+16 artifact) Neutral->Risk2

Figure 1: Decision tree for maximizing the half-life of labeled amino acids. Note that neutral aqueous solutions pose the highest risk for bacterial contamination and oxidation.

Part 3: Advanced Troubleshooting (Q&A)

Q3: My MS signal for 13C d3-Methionine shows a "split" peak or mass shift. Is the label falling off?

A: It is likely Chemical Oxidation , not Isotopic Exchange.

The Mechanism: Methionine (Met) is notorious for oxidizing to Methionine Sulfoxide (Met-SO) .

  • Target Mass: M (Intact)

  • Observed Mass: M+16 (Oxygen addition)

  • Result: Your "M" peak decreases, and a new peak appears at M+16. This is not the d3 label falling off (which would be M-1, M-2).

The Fix:

  • Add Antioxidants: Store stock solutions with 0.1% DTT (Dithiothreitol) or TCEP if compatible with your downstream assay.

  • Argon Purge: Always displace air from the vial after use.

Q4: I see a signal at M-1 (loss of 1 Dalton). Is this D/H exchange?

A: Yes, this indicates Isotopic Scrambling .

The Cause: While Methyl-d3 (C-D) bonds are strong (


), they are not invincible.
  • pH Stress: If your solution pH drifts >8.0 or <2.0 for extended periods, keto-enol tautomerism can occur at the

    
    -carbon. If your label is on the 
    
    
    
    -carbon, you will lose D to the solvent (H2O).
  • Enzymatic Activity: If you are spiking this into biological matrices (plasma/cells), enzymes like transaminases can remove the

    
    -deuterium in minutes.
    

Self-Validating Test (The "D2O Check"): If you suspect your solvent is stripping the Deuterium:

  • Reconstitute a small aliquot of your solid standard in D2O (Deuterium Oxide) instead of H2O.

  • Incubate for 24 hours.

  • Run MS.[1][2][3][4]

  • Result: If the signal is stable in D2O but degrades in H2O, you have confirmed active Hydrogen Exchange.

Part 4: Summary of Stability Data

ParameterRecommended ConditionWhy? (Causality)
Temperature -20°C or -80°CArrhenius equation: Lower T exponentially slows oxidation and hydrolysis rates.
Moisture < 10% RH (Desiccated)Water acts as a nucleophile for hydrolysis (Asn/Gln) and a source of H+ for exchange.
pH (Solution) pH 3.0 – 5.0Minimizes base-catalyzed enolization (D/H exchange) and bacterial growth.
Container Amber Glass (Silanized)Blocks UV (prevents radical formation); Silanization prevents adsorption loss.
Thaw Cycles Max 5Repeated freeze-thaw causes micro-precipitation and concentration gradients.

References

  • Cambridge Isotope Laboratories. (2024).[5] Storage and Stability of Stable Isotope Labeled Compounds. Retrieved from

  • Sigma-Aldrich (Merck). (2023). Handling and Storage of Stable Isotopes. Retrieved from

  • BenchChem. (2025).[1][6] An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids. Retrieved from

  • National Institutes of Health (NIH). (2023). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Retrieved from Note: Generalized link to PMC search for verification of stability studies.

Sources

Troubleshooting

removing Fmoc adducts from labeled D-threonine peptides

Technical Support Center: High-Fidelity Fmoc Deprotection in Labeled D-Threonine Peptides To: Research Scientists & Peptide Chemists From: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Fmoc Deprotection in Labeled D-Threonine Peptides

To: Research Scientists & Peptide Chemists From: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Guide for Fmoc Removal and Adduct Prevention in D-Thr Sequences

Introduction

Working with labeled D-threonine (D-Thr) peptides presents a "perfect storm" of synthetic challenges. You are likely encountering one of two specific failure modes: incomplete deprotection (due to steric hindrance from the D-configuration and the label) or dibenzofulvene (DBF) adduct formation (where the deprotection byproduct re-attaches to the peptide).

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic hurdles of D-Thr residues. It provides a self-validating workflow to distinguish between "stuck" protecting groups and irreversible adducts, ensuring your labeled peptides remain stereochemically pure and spectrally active.

Module 1: The Mechanism & The "Adduct" Trap

To solve the problem, we must first define the enemy. In standard Solid Phase Peptide Synthesis (SPPS), Fmoc removal is an elimination reaction.[1]

  • Elimination: Base removes the acidic proton from the Fmoc group, releasing Dibenzofulvene (DBF) .[2]

  • Scavenging: The base (usually piperidine) reacts with DBF to form a DBF-Piperidine adduct . This is the desired outcome.

  • The Failure Mode: If scavenging is slow (low base concentration) or the peptide N-terminus is highly nucleophilic but sterically hindered (common with D-Thr), the free DBF can react with the peptide N-terminus, forming a DBF-Peptide Adduct .

Critical Diagnostic:

  • Mass Shift +222 Da: Incomplete Fmoc removal. (Reaction too slow).

  • Mass Shift +178 Da: DBF-Peptide Adduct. (Scavenging failed; irreversible).

Visualizing the Pathway

FmocMechanism FmocPep Fmoc-Peptide (Start) DBF Dibenzofulvene (DBF) Intermediate FmocPep->DBF Elimination (E1cB) FreePep Free Peptide-NH2 (Desired) FmocPep->FreePep Deprotection Base Base (Piperidine/DBU) Scavenged DBF-Base Adduct (Washed Away) DBF->Scavenged High Scavenging Efficiency (Fast Base Reaction) BadAdduct Peptide-DBF Adduct (+178 Da | Irreversible) DBF->BadAdduct Low Scavenging Efficiency (Reaction with Peptide) FreePep->BadAdduct Nucleophilic Attack

Figure 1: The bifurcation of Fmoc deprotection. Success depends on the rate of scavenging (


) exceeding the rate of adduct formation (

).

Module 2: The D-Threonine & Label Factor

Why is this specific sequence failing?

  • Steric Bulk (The D-Thr Effect): D-amino acids introduce side-chain orientations that can clash with the resin linker or adjacent L-amino acids. Threonine is

    
    -branched, adding further bulk. This steric hindrance slows down the diffusion of the base to the Fmoc group, leading to incomplete deprotection .
    
  • The Label: If your peptide is labeled (e.g., FITC, Biotin) near the N-terminus, the label acts as a "steric umbrella," shielding the Fmoc group.

  • Racemization Risk: To overcome sterics, one might use a stronger base.[3][4] However, D-Thr is prone to base-catalyzed epimerization (D

    
     L conversion) and 
    
    
    
    -elimination (loss of the -OH group).

The Solution Logic: We need a deprotection cocktail that is faster (to overcome sterics) but gentler (to preserve chirality) and includes a super-scavenger (to prevent adducts).

Module 3: Optimized Protocols

Do not use standard 20% Piperidine for problematic D-Thr sequences. Use the High-Efficiency Scavenging Protocol .

Protocol A: The "Safe" High-Efficiency Cocktail (Recommended)

Best for: Labeled peptides, D-Thr sequences, preventing racemization.

ComponentConcentrationRole
Piperazine 5-10% (w/v)Primary base. Less basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~9.8) than piperidine but a faster nucleophile. Excellent DBF scavenger.
DBU 1-2% (v/v)Non-nucleophilic strong base (

~12). Drives rapid Fmoc removal.
HOBt 0.1 MCritical Additive. Suppresses base-catalyzed racemization of the D-Thr.
Solvent DMFN,N-Dimethylformamide (Peptide synthesis grade).[5][6]

Step-by-Step:

  • Swell: Swell resin in DMF for 20 mins.

  • Short Pulse: Add cocktail for 30 seconds . Drain. (Removes bulk Fmoc, keeps DBF concentration low).

  • Long Reaction: Add fresh cocktail for 5-10 minutes . (Completes reaction).

  • Wash: DMF (3x), DCM (3x), DMF (3x). DCM washes are crucial to collapse the resin slightly and squeeze out trapped DBF-adducts.

Protocol B: The "Rescue" Wash (For Stuck Adducts)

Use this ONLY if you suspect non-covalent trapping of the DBF-piperidine adduct (the "scavenged" byproduct) within the resin matrix.

If Mass Spec shows +178 Da peaks that decrease with washing, the adduct is likely not covalently bound to the peptide but trapped in the resin pores.

  • Wash with DCM (swells/shrinks resin differently than DMF).

  • Wash with 5% HOBt in DMF (disrupts aggregation).

  • Wash with Isopropanol (shrinks resin, forces out impurities).

Module 4: Troubleshooting & Decision Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start Issue: Impurity after Fmoc Removal CheckMass Check Mass Spec (ESI/MALDI) Start->CheckMass Mass222 Mass Shift +222 Da (Fmoc Remains) CheckMass->Mass222 Mass178 Mass Shift +178 Da (Possible Adduct) CheckMass->Mass178 Incomplete Diagnosis: Incomplete Deprotection Cause: Steric Hindrance Mass222->Incomplete AdductType Is it Covalent? Mass178->AdductType Fix222 Action: Use DBU/Piperazine Cocktail Increase Temp to 40°C (Caution with Label) Incomplete->Fix222 WashTest Action: Perform 'Rescue Wash' (Protocol B) Re-analyze Mass Spec AdductType->WashTest Gone Peak Disappears? YES: Trapped Scavenger WashTest->Gone Stays Peak Remains? NO: Covalent Amine Adduct WashTest->Stays Resynthesize Action: Resynthesize Must use Protocol A from start Stays->Resynthesize

Figure 2: Diagnostic workflow for differentiating between incomplete reaction and irreversible adduct formation.

Frequently Asked Questions (FAQs)

Q1: Can I just use longer time with 20% Piperidine to fix the +222 Da peak? A: Proceed with caution. While it might remove the Fmoc, prolonged exposure of D-Thr to piperidine increases the risk of epimerization (loss of chirality) and


-elimination . It is safer to use a stronger base (DBU) for a shorter time, buffered with HOBt [1].

Q2: My label is base-sensitive (e.g., certain fluorophores). What do I do? A: Avoid DBU. Use 50% Morpholine in DMF or 10% Piperazine in Ethanol/DMF (1:9) . These are milder bases (


 ~8.3-9.8). The reaction will be slower (30-60 mins), but the label will survive. Ensure high solvent volumes to keep DBF concentration low [2].

Q3: I have the +178 Da adduct. Is there any chemical way to cleave it? A: Generally, no. The bond formed between DBF and the N-terminal amine is a stable secondary amine. It is chemically very similar to the peptide backbone itself. Conditions strong enough to break it would likely degrade your peptide. Prevention via Protocol A is the only viable path [3].

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.

  • Fields, G. B. (1994). "Methods for Removing the Fmoc Group." Methods in Molecular Biology, Vol 35.[11] Humana Press. (Detailed kinetics of DBF adduct formation).

  • Wade, J. D., et al. (2000). "Use of DBU for Fmoc deprotection in the synthesis of difficult peptides." Letters in Peptide Science.

Sources

Optimization

addressing aggregation issues in peptides with labeled D-Thr residues

This technical guide addresses the specific challenges of handling peptides containing labeled D-Threonine (D-Thr) residues. These peptides present a unique "perfect storm" for aggregation: D-amino acids induce non-nativ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of handling peptides containing labeled D-Threonine (D-Thr) residues. These peptides present a unique "perfect storm" for aggregation: D-amino acids induce non-native secondary structures (often


-turns), while hydrophobic labels (fluorophores, biotin) promote intermolecular 

-

stacking.

Topic: Troubleshooting Aggregation in Peptides with Labeled D-Thr Residues Audience: Senior Researchers & Peptide Chemists

The Core Problem: Why This Happens

Before troubleshooting, you must understand the mechanism. Standard peptides aggregate due to hydrogen bonding.[1] Your peptide aggregates due to a synergistic structural lock :

  • Conformational Rigidity: D-Thr is a potent

    
    -turn inducer. Unlike L-Thr, which fits into 
    
    
    
    -helices, D-Thr often forces the peptide backbone into a "kink," exposing the side chains.
  • Label Stacking: When a hydrophobic label (e.g., FITC, TAMRA, Biotin) is attached to or near this exposed D-Thr, the rigid turn aligns the labels of neighboring peptide chains. This leads to strong intermolecular

    
    -
    
    
    
    stacking or hydrophobic clustering that standard chaotropes (Urea/Guanidine) cannot easily break.
Mechanism Visualization

The following diagram illustrates how D-Thr conformation and Label hydrophobicity synergize to cause precipitation.

AggregationMechanism cluster_0 Soluble State cluster_1 The Trigger cluster_2 The Aggregate Linear Linear Peptide Chain DThr D-Thr Residue (Induces Beta-Turn) Linear->DThr Conformational Shift Label Hydrophobic Label (Exposed Surface) DThr->Label Exposes Stacking Intermolecular Pi-Pi Stacking Label->Stacking Promotes Self-Assembly Fibril Insoluble Amyloid-like Fibril Stacking->Fibril Precipitation HFIP Intervention: HFIP/Heat Fibril->HFIP HFIP->Linear Resets State

Caption: The synergistic pathway where D-Thr induced turns expose hydrophobic labels, leading to stacking-mediated aggregation.

Synthesis Phase: Prevention Strategies

Issue: The synthesis yield is low, or the resin "clumps" during the coupling of the D-Thr or the label.

Q: My coupling efficiency drops significantly after adding D-Thr. Why?

A: The D-Thr residue likely induced a "beta-sheet onset" on the resin. The growing peptide chains interact with each other rather than the solvent. Protocol:

  • Use Pseudoprolines (If available): If the sequence allows (e.g., D-Thr-Ser or D-Thr-Thr), use a pseudoproline dipeptide.[2] This locks the backbone in a cis-conformation, physically preventing beta-sheet alignment [1].

  • Backbone Protection (Hmb/Dmb): If pseudoprolines are unavailable for your specific D-sequence, incorporate Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the Glycine or Alanine immediately preceding the D-Thr. This steric bulk blocks inter-chain hydrogen bonding [4].

  • The "Magic Mixture": For the coupling step involving D-Thr and the subsequent 2-3 residues, use the following solvent system to disrupt aggregates:

    • DMF / DCM / NMP (1:1:1)

    • 1% Triton X-100[3]

    • 2M Ethylene Carbonate [2].[3]

Q: The label (e.g., FITC) won't couple to the D-Thr side chain.

A: Steric hindrance from the resin matrix is the culprit. Protocol:

  • Decrease Loading: Switch to a low-loading resin (0.2–0.3 mmol/g). High density promotes aggregation.

  • PEG-Polystyrene Resin: Use resins like TentaGel or ChemMatrix. The PEG chains solvate the peptide better than pure polystyrene, allowing reagents to access the D-Thr site [5].

Purification & Handling: Mitigation Strategies

Issue: The peptide won't dissolve in water/PBS, or HPLC peaks are broad and tailing.

Q: My peptide is insoluble in aqueous buffers despite having charged residues.

A: The hydrophobic patch created by the Label-D-Thr interaction is dominating the solvation shell. You must "reset" the structure. Protocol: The HFIP Reset Hexafluoroisopropanol (HFIP) is the only solvent reliable enough to break these specific aggregates [3].

  • Dissolve the crude peptide in 100% neat HFIP (approx. 10 mg/mL).

  • Sonicate for 5 minutes. The solution should become clear.

  • Evaporate the HFIP (under nitrogen stream or speed-vac) to form a thin film.

  • Reconstitution: Dissolve the film in a minimal volume of DMSO (to solvate the label), then slowly add your aqueous buffer (dropwise) while vortexing.

Q: HPLC peaks are extremely broad or show "ghost" peaks.

A: This indicates slow conformational exchange or on-column aggregation. The peptide is switching between the "folded/aggregated" state and the "linear" state during the run. Troubleshooting Table:

ParameterAdjustmentScientific Rationale
Column Temp 60°C - 70°C Kinetic energy disrupts H-bonds and accelerates conformational exchange, sharpening peaks.
Chaotropes Add 0.1M NaClO₄ (Sodium Perchlorate) to Mobile Phase APerchlorate ions are chaotropic; they disrupt the water structure around the hydrophobic label [2].
Stationary Phase Use C4 or Phenyl-Hexyl columnsC18 is often too hydrophobic for labeled peptides, causing irreversible binding. C4 allows easier elution.
Gradient Shallow gradient (e.g., 0.5% B/min)Prevents rapid precipitation inside the column pores.

Experimental Application: Bioassay Troubleshooting

Issue: The peptide is soluble but inactive or shows low fluorescence (quenching).

Q: The fluorescence signal is much lower than expected (Quenching).

A: The D-Thr turn is likely forcing the fluorophores to stack (self-quenching) or interact with Trp/Tyr residues. Solution:

  • Add Detergent: Include 0.05% Tween-20 or 0.1% Pluronic F-127 in your assay buffer. This sequesters the labels preventing stacking without denaturing the peptide backbone.

  • Check pH: Ensure the pH matches the fluorophore's emission profile (e.g., FITC requires pH > 7.5).

Workflow: The "Solubility Screen"

Do not commit your entire sample to a solvent. Use this flow to determine the optimal condition.

SolubilityScreen Start Lyophilized Peptide (Labeled D-Thr) Step1 Try Water/PBS (pH 7.4) Start->Step1 Check1 Clear Solution? Step1->Check1 Success Proceed to Assay Check1->Success Yes Step2 Check pI (Isoelectric Point) Check1->Step2 No (Cloudy/Gel) BranchAcid Acidic Peptide (Add NH4OH) Step2->BranchAcid Net Charge < 0 BranchBasic Basic Peptide (Add 10% Acetic Acid) Step2->BranchBasic Net Charge > 0 Check2 Clear? BranchAcid->Check2 BranchBasic->Check2 Check2->Success Yes Step3 The 'Nuclear' Option Dissolve in DMSO (max 5% final) OR HFIP Pre-treatment Check2->Step3 No Step3->Success Dilute to Buffer

Caption: Systematic solubility screening workflow to minimize sample loss.

References

  • How to dissolve, handle and store synthetic peptides. LifeTein. Available at: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. NIH National Library of Medicine. Available at: [Link]

  • What do you do when your peptide synthesis fails? Biotage. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing the Chiral Purity of N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH

Introduction In the precise world of peptide synthesis and drug development, the stereochemical integrity of your building blocks is not just a matter of quality—it is fundamental to the efficacy, safety, and biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of peptide synthesis and drug development, the stereochemical integrity of your building blocks is not just a matter of quality—it is fundamental to the efficacy, safety, and biological activity of the final therapeutic. This guide focuses on a specialized amino acid derivative, N-Fmoc-D-Thr(OtBu)-4-¹³C-4,4,4-d₃-OH , a cornerstone for advanced applications in solid-phase peptide synthesis (SPPS). The presence of N-terminal Fmoc and side-chain tert-Butyl protecting groups makes it a standard reagent, while its D-configuration and stable isotope labels (¹³C and deuterium) designate it for specialized uses, such as in quantitative proteomics, metabolic flux analysis, and as an internal standard in mass spectrometry-based assays.[][2]

The introduction of even minute quantities of the opposite enantiomer, N-Fmoc-L-Thr(OtBu)-OH, can lead to the formation of diastereomeric peptide impurities. These impurities are often difficult to separate and can drastically alter the peptide's three-dimensional structure, receptor binding affinity, and overall pharmacological profile.[3] Therefore, rigorous, and reliable assessment of the chiral purity of this reagent is a non-negotiable step in any research or manufacturing workflow.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of this critical compound. We will delve into the causality behind experimental choices, present validated protocols, and compare techniques to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Strategic Overview of Chiral Purity Assessment

The choice of an analytical method depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goal of the analysis (e.g., routine QC vs. in-depth structural confirmation). The primary methods can be broadly categorized into chromatographic, spectroscopic, and mass spectrometric techniques.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Primary Techniques start Define Analytical Need for N-Fmoc-D-Thr(OtBu)-¹³C-d₃-OH qc Routine QC & Quantification start->qc research Structural Confirmation & Specialized Research start->research high_throughput High-Throughput Screening start->high_throughput hplc Chiral HPLC qc->hplc High Reliability & Resolution gc Chiral GC (Indirect) qc->gc High Sensitivity, but Indirect research->hplc Gold Standard Validation nmr NMR Spectroscopy (with Chiral Agents) research->nmr Exploits Isotopic Label Definitive Structure ms MS-Based Methods high_throughput->ms Speed & Sensitivity hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Racemic Standard inject_std Inject Standard (Determine tR for D & L) prep_std->inject_std prep_sample Prepare D-Enantiomer Sample inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate Chiral HPLC Column equilibrate->inject_std inject_std->inject_sample integrate Integrate Peak Areas (A_D, A_L) inject_sample->integrate calculate Calculate % e.e. integrate->calculate

Sources

Comparative

Comparative Guide: NMR Spectral Analysis of Labeled D-Thr vs L-Thr Residues

Topic: Comparing NMR Spectra of Labeled D-Thr vs L-Thr Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Differentiation of Threonine enan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing NMR Spectra of Labeled D-Thr vs L-Thr Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Differentiation of Threonine enantiomers (L-Thr vs. D-Thr) is a critical quality attribute in peptide therapeutics and antibiotic development. While L-Threonine (2S, 3R) is the proteogenic standard, D-Threonine (2R, 3S) is frequently incorporated into antimicrobial peptides (e.g., polymyxins) to induce proteolytic resistance or specific secondary structures.

In an achiral environment, L-Thr and D-Thr exhibit identical NMR spectra.[1][2] Discrimination requires symmetry breaking via Chiral Derivatization , Chiral Solvating Agents (CSAs) , or Peptide Sequence Context . This guide compares these methodologies, focusing on isotopically labeled residues (


) for high-resolution analysis.
Mechanism of Discrimination

The core challenge is that L-Thr and D-Thr are enantiomers. Their magnetic properties are identical in isotropic solvents (D₂O, DMSO-


). Discrimination relies on converting them into diastereomers , which possess distinct scalar couplings (

) and chemical shifts (

).
FeatureL-Thr (Free)D-Thr (Free)L-Thr (Derivatized/Peptide)D-Thr (Derivatized/Peptide)
Stereochemistry (2S, 3R)(2R, 3S)Diastereomer ADiastereomer B

NMR
IdenticalIdenticalDistinct

(

)
Distinct

(

)

NMR
IdenticalIdenticalDistinct

(

)
Distinct

(

)
Environment AchiralAchiralChiral (Anisotropic)Chiral (Anisotropic)
Comparative Analysis of Methods
Method A: Marfey’s Analysis (Chiral Derivatization)

Best For: Determining absolute configuration of free residues (e.g., hydrolysates). Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).

When reacted with L-FDAA, L-Thr forms an L-L diastereomer, while D-Thr forms an L-D diastereomer. These elute differently in HPLC and show distinct NMR shifts.

  • Spectral Differences: The anisotropy of the dinitrophenyl ring shields protons differently in the L-L vs. L-D adducts.

  • Threonine Specifics: Due to the second chiral center at

    
    , standard C18 HPLC sometimes fails to resolve L-Thr from allo-isomers. C3-Marfey’s NMR  is the superior alternative [1].
    

Experimental Data Profile (L-FDAA Derivatives):

SignalL-Thr-L-FDAA (L-L)D-Thr-L-FDAA (L-D)

(L-D minus L-L)

(Thr)
~4.50 ppm~4.62 ppm+0.12 ppm (Deshielded)
Methyl (

)
~1.20 ppm~1.35 ppm+0.15 ppm (Deshielded)
Elution Order Early ElutingLate ElutingN/A

Note: Values are illustrative of typical Marfey's shifts in MeOD; exact values depend on pH and concentration.

Method B: In-Peptide Analysis (Sequence Context)

Best For: Non-destructive analysis of intact peptides. Mechanism: An L-Thr residue within an L-peptide sequence exists in a chiral environment created by its neighbors. A D-Thr substitution disrupts the local secondary structure (e.g., breaking an


-helix), causing massive chemical shift perturbations.

Diagnostic Markers (


 Labeled): 
  • 
     Shift:  L-Thr in an 
    
    
    
    -helix is typically downfield shifted (+2 to +4 ppm) relative to random coil. D-Thr, acting as a helix breaker or adopting a different
    
    
    angle, will revert to random coil values or show upfield shifts.
  • 
     Shift:  Highly sensitive to the sidechain rotamer (
    
    
    
    ), which differs between L and D forms in a structured peptide.

Comparative Data (Intact Peptide):

ParameterL-Thr (in L-Helix)D-Thr (in L-Helix context)Interpretation

Shift
~65-67 ppm~61-62 ppmD-Thr lacks positive secondary shift

NOE
Strong (

)
Weak/AbsentDisrupted backbone connectivity

< 6 Hz (Helical)~7-8 Hz (Random)Conformational averaging
Experimental Protocols
Protocol 1: C3-Marfey’s NMR Analysis (For Purity/Hydrolysates)

Ref: Perez-Victoria et al. (2022) [1]

  • Hydrolysis: Dissolve 0.5 mg peptide in 6 M HCl (

    
    C, 24 h). Evaporate to dryness.
    
  • Derivatization: Resuspend in 100

    
    L 
    
    
    
    . Add 200
    
    
    L 1% L-FDAA in acetone and 40
    
    
    L 1M
    
    
    . Heat at
    
    
    C for 1 h.
  • Quenching: Add 20

    
    L 2M HCl to stop reaction.
    
  • NMR Sample: Lyophilize and redissolve in DMSO-

    
     or MeOD-
    
    
    
    .
  • Acquisition: Acquire 1D

    
     NMR and 2D 
    
    
    
    TOCSY.
  • Analysis: Compare methyl doublet shifts to authentic L-Thr-L-FDAA and D-Thr-L-FDAA standards. The C3 stationary phase analogy in NMR implies using specific solvent conditions where the methyl resolution is maximized.

Protocol 2: Mosher’s Ester Method (Sidechain Stereochemistry)

Ref: Hoye et al. (2007) [2]

This method specifically targets the


 hydroxyl group of Threonine.
  • Reaction: React peptide/amino acid (protected at N-terminus) with (R)-MTPA-Cl and (S)-MTPA-Cl in separate tubes (Pyridine-

    
    , typical solvent).
    
  • Acquisition: Acquire

    
     NMR for both (R)- and (S)-esters.
    
  • Calculation: Determine

    
    .
    
  • Logic:

    • Protons on the "right" side of the plane (relative to

      
      ) will have 
      
      
      
      .
    • Protons on the "left" side will have

      
      .[3]
      
    • This confirms if the sidechain is

      
       (L-Thr) or 
      
      
      
      (D-Thr).
Visualization: Decision Logic & Workflow

NMR_Strategy Start Start: Unknown Thr Residue IsIsolated Is the residue isolated? Start->IsIsolated Derivatize Derivatize with L-FDAA (Marfey's Reagent) IsIsolated->Derivatize Yes IsLabeled Is it 13C/15N Labeled? IsIsolated->IsLabeled No (In Peptide) CompareStandards Compare 1H Methyl Doublets vs Standards Derivatize->CompareStandards Result1 Identify: L-Thr vs D-Thr (Distinct Shifts) CompareStandards->Result1 HSQC Acquire 1H-13C HSQC IsLabeled->HSQC Yes NoLabel Use 1H-1H NOESY (Sequential Assignment) IsLabeled->NoLabel No CSI Calculate Chemical Shift Index (CSI) Compare Ca/Cb to Random Coil HSQC->CSI Result2 Identify: D-Thr Impurity (Helix Break / Shift Perturbation) CSI->Result2 Result3 Identify: dNN Connectivity Break NoLabel->Result3

Caption: Decision tree for selecting the optimal NMR methodology based on sample state (free vs. bound) and labeling status.

References
  • Perez-Victoria, I., et al. (2022).[4] "Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides." Analytical and Bioanalytical Chemistry, 414, 8063–8070.[4]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458.

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N random coil NMR chemical shifts of the common amino acids." Journal of Biomolecular NMR, 5, 67–81.

  • Zerbe, O., & Bader, R. (2020). "Peptide/Protein NMR." University of Zurich.

Sources

Validation

Comprehensive Verification Guide: N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH

Executive Summary: The Criticality of Verification N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH is a highly specialized reagent, primarily utilized in Methyl-TROSY NMR studies of high-molecular-weight proteins and metabolic trac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Verification

N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH is a highly specialized reagent, primarily utilized in Methyl-TROSY NMR studies of high-molecular-weight proteins and metabolic tracing. The specific isotopic labeling (


 and 

at the

-methyl position) acts as a distinct NMR probe, while the D-configuration often serves as a stabilizer in peptide therapeutics or a control in stereochemical studies.

As a Senior Application Scientist, I must emphasize that relying on Certificate of Analysis (CoA) values alone is a risk in high-stakes drug development. Isotopic scrambling, incomplete enrichment, and racemization (conversion of D to L) are silent failures that standard QC often misses. This guide outlines a self-validating, multi-modal verification system to ensure your reagent performs exactly as required.

Comparative Analysis of Verification Methods

We do not "compare" this molecule to a competitor; we compare the analytical methods required to validate it. A single method is insufficient.

FeatureHRMS (High-Res Mass Spec) qNMR (

H &

C)
Marfey's Analysis (LC-MS)
Primary Utility Verifies Isotopic Mass Shift (+4 Da)Verifies Isotopic Position & Enrichment %Verifies Stereochemical Purity (D- vs L-)
Precision High (< 5 ppm mass error)Moderate (depends on relaxation delay

)
Very High (> 99.5% ee detection)
Blind Spot Cannot distinguish regioisomers or stereoisomers.Cannot easily detect trace racemization (<1%).Cannot verify isotopic enrichment levels.
Verdict Screening Tool Structural Gold Standard Safety Critical

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the presence of the


 and Deuterium labels via accurate mass measurement.
Mechanistic Insight

The unlabeled molecule (


) has a specific monoisotopic mass. The labeled analog replaces one 

with

(+1.00335 Da) and three

with

(Deuterium, +3.01830 Da). The total expected mass shift is +4.02165 Da .
Step-by-Step Methodology
  • Sample Prep: Dissolve 0.1 mg of sample in 1 mL MeOH (LC-MS grade).

  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Target Calculation:

    • Unlabeled Formula:

      
      
      
    • Unlabeled Monoisotopic Mass (

      
      ):  ~420.18 Da
      
    • Labeled Formula:

      
      
      
    • Labeled Target (

      
      ):  ~424.20 Da
      
  • Analysis:

    • Inject sample.

    • Observe the dominant peak cluster.

    • Pass Criteria: The base peak must align with the Labeled Target mass. The M-4 peak (unlabeled impurity) should be <1%.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the position of the isotopes. Mass spec tells you they are "somewhere" in the molecule; NMR proves they are at the Threonine


-methyl position.
The "Silencing" and "Splitting" Effect[1]
  • 
     NMR:  The methyl protons are replaced by deuterium. The characteristic doublet at ~1.2 ppm (seen in unlabeled Thr) must disappear  (Silence).
    
  • 
     NMR:  The 
    
    
    
    -carbon is
    
    
    enriched and attached to three deuteriums (Spin
    
    
    ).
    • Splitting Rule:

      
      
      
    • Calculation:

      
      .[1]
      
    • Result: The methyl carbon signal will appear as a Septet (1:3:6:7:6:3:1) rather than a singlet.

Experimental Workflow
  • Solvent: Dissolve 5-10 mg in

    
     or 
    
    
    
    .
  • Experiment A:

    
     NMR (500 MHz+) 
    
    • Scan range: -1 to 12 ppm.

    • Verification: Confirm integration of the methyl region (1.0–1.3 ppm) is < 1% relative to the Fmoc aromatic protons.

  • Experiment B:

    
     NMR (Proton Decoupled) 
    
    • Scan range: 0 to 200 ppm.

    • Verification: Locate the Threonine

      
      -methyl signal at ~19-22 ppm .
      
    • Critical Check: Zoom in. It must be a septet with

      
      . If it is a singlet, you have 
      
      
      
      but no Deuterium. If it is a triplet, you have partial deuteration.
Visualization: NMR Logic Pathway

NMR_Logic Start Analyze Gamma-Methyl Group H1_Check 1H NMR Spectrum (1.0 - 1.3 ppm) Start->H1_Check Signal_Present Signal Present (Doublet) H1_Check->Signal_Present Protons Detected Signal_Absent Signal Absent (Silence) H1_Check->Signal_Absent Deuterium Shielding Result_Fail_1 FAIL: Not Deuterated Signal_Present->Result_Fail_1 C13_Check 13C NMR Spectrum (~20 ppm) Signal_Absent->C13_Check Singlet Singlet C13_Check->Singlet No Coupling Septet Septet (1:3:6:7:6:3:1) C13_Check->Septet C-D Coupling (J~21Hz) Result_Fail_2 FAIL: Not 13C Enriched or Deuterated Singlet->Result_Fail_2 Result_Pass PASS: 4-13C-4,4,4-d3 Confirmed Septet->Result_Pass

Figure 1: Decision logic for NMR verification. The specific coupling pattern (Septet) is the fingerprint of the


 group attached to a 

nucleus.

Protocol 3: Stereochemical Validation (Marfey's Method)

Objective: Distinguish D-Thr from L-Thr . Standard C18 HPLC cannot separate enantiomers. We use Marfey's Reagent (FDAA) to convert enantiomers into diastereomers, which are separable.

Why is this critical?

Fmoc-D-Thr is prone to racemization during synthesis. If your "D" reagent contains 5% "L", your final peptide will contain isomeric impurities that are nearly impossible to purify downstream.

Methodology
  • Derivatization:

    • Hydrolyze a small aliquot (if peptide bound) or take free amino acid.

    • React with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in 1M

      
       at 40°C for 1 hour.
      
    • Quench with 1M HCl.

  • Standards Preparation:

    • Prepare authentic L-Thr and D-Thr standards and derivatize them identically.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (Standard, non-chiral).

    • Elution: Linear gradient of Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: UV (340 nm) or MS (SIM mode).

  • Data Interpretation:

    • The L-FDAA-L-Thr adduct will elute at Time

      
      .
      
    • The L-FDAA-D-Thr adduct will elute at Time

      
       (typically later due to hydrophobicity differences in the diastereomeric complex).
      
    • Criterion: Your sample must match the retention time of the D-Thr standard. Any peak at the L-Thr time indicates contamination.

Visualization: The Verification Workflow

Verification_Workflow Sample Raw Reagent Fmoc-D-Thr... Step1 1. HRMS Analysis Sample->Step1 Decision1 Mass M+4? Step1->Decision1 Step2 2. NMR Spectroscopy Decision2 13C Septet? Step2->Decision2 Step3 3. Marfey's Analysis Decision3 D-Isomer >99%? Step3->Decision3 Decision1->Step2 Yes Reject QUARANTINE Decision1->Reject No Decision2->Step3 Yes Decision2->Reject No Release RELEASE TO SYNTHESIS Decision3->Release Yes Decision3->Reject No

Figure 2: Sequential verification workflow. All three gates must be passed to ensure reagent integrity.

References

  • Marfey, P. (1984).[2] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[2][3] Carlsberg Research Communications.[2] Link

  • Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val Methyl-13C/2H Probes for Studying Protein Dynamics.[4] Journal of the American Chemical Society. Link (Foundational text on methyl-TROSY labeling logic).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][5][6] Link

  • Sigma-Aldrich. (n.d.). Fmoc-D-Thr(tBu)-OH Product Specification & COA Example. Link (Used for baseline MW and solubility data).

  • Reich, H. J. (2024). Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison. Link (Authoritative source on coupling constants and splitting patterns).

Sources

Comparative

Technical Guide: QC Standards for N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH

Executive Summary: The Cost of "Good Enough" In the realm of high-resolution NMR spectroscopy and quantitative proteomics, the reagent N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH represents a critical node.[1] This is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Good Enough"

In the realm of high-resolution NMR spectroscopy and quantitative proteomics, the reagent N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH represents a critical node.[1] This is not merely a building block; it is a structural probe. The specific labeling pattern—a Carbon-13 nucleus at the


-methyl position coupled with full deuteration of that same methyl group—is engineered to produce isolated spin systems for methyl-TROSY NMR experiments or to serve as a non-exchangeable mass tag in metabolic flux analysis.[1]

However, the synthesis of D-configured, isotopically complex amino acids is fraught with risks: racemization during Fmoc protection, isotopic dilution, and incomplete side-chain protection.[1] This guide objectively compares High-Fidelity (Hi-Fi) Standards against Commodity Grade alternatives , providing the experimental frameworks necessary to validate your materials before they enter your solid-phase peptide synthesis (SPPS) workflow.[1]

Comparative Analysis: Hi-Fi vs. Commodity Grade

The following data summarizes the critical performance gaps between rigorous QC standards and lower-tier alternatives.

QC ParameterHigh-Fidelity Standard (Recommended) Commodity/Low-Grade Alternative Impact on Research
Isotopic Enrichment (

)


Signal loss in NMR; complex deconvolution in MS.[1]
Isotopic Enrichment (

)


(often mixed

)
"Ghost peaks" in spectra; inaccurate quantification.
Chiral Purity (D-enantiomer)

(e.e.)

Catastrophic: L-enantiomer incorporation ruins peptide secondary structure (e.g.,

-turns).[1]
Chemical Purity (HPLC)


Truncated peptides; difficult purification.
Water Content (Karl Fischer)


Hydrolysis of Fmoc ester; variable coupling efficiency.
Free Amino Acid


Double insertions; frameshift-like errors in sequence.

Critical QC Workflows & Causality

To ensure data integrity, one must understand why specific impurities occur and how to detect them.

A. Isotopic Enrichment & Scrambling

The Risk: The synthesis of the 4,4,4-d3 methyl group often involves Grignard reagents or deuterated methyl iodide. Incomplete reaction or exchange with solvent protons results in


 isotopologues.
The Fix:  High-Resolution Mass Spectrometry (HR-MS) is insufficient alone because it measures the average mass.[1] Proton NMR (

H-NMR)
is required to quantify the absence of protons at the methyl position.
B. Chiral Integrity (The D-Configuration Challenge)

The Risk: N-Fmoc-D-Thr(OtBu) is synthesized from D-Threonine.[1] Unlike L-amino acids, the D-starting material is often derived from semi-synthetic routes that may contain trace L-isomer.[1] Furthermore, the introduction of the Fmoc group under basic conditions can induce racemization via the oxazolone mechanism. The Fix: Direct Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak IC) is mandatory.[1] Indirect methods (Marfey’s reagent) are prone to inducing further racemization during hydrolysis.

C. Chemical Stability (Fmoc & tert-Butyl)

The Risk: The tert-butyl ether (OtBu) on Threonine is acid-labile, while the Fmoc group is base-labile.[1] Improper storage or high water content leads to spontaneous deprotection.[1] The Fix: Anhydrous storage and strict Karl Fischer (KF) testing.

Visualization: QC Decision Logic

The following diagram illustrates the "Gatekeeper" workflow for accepting or rejecting this reagent.

QC_Workflow Start Raw Reagent N-Fmoc-D-Thr(OtBu)-4-13C-d3 Identity Identity Check (IR / 1H-NMR) Start->Identity ChemPurity Chemical Purity (RP-HPLC) Identity->ChemPurity Pass Reject REJECT (Quarantine) Identity->Reject Fail ChiralPurity Chiral Purity (Chiral HPLC) ChemPurity->ChiralPurity >99% Area ChemPurity->Reject Fail IsoEnrich Isotopic Enrichment (HR-MS + NMR) ChiralPurity->IsoEnrich >99.5% ee ChiralPurity->Reject Fail Decision Compliance Check IsoEnrich->Decision Release RELEASE for Synthesis Decision->Release All Specs Met Decision->Reject Failure

Caption: Figure 1. Sequential QC workflow. Note that Chiral and Isotopic purity are downstream of Chemical purity to save analytical resources on gross failures.

Experimental Protocols

Protocol A: Determination of Isotopic Enrichment

Objective: Quantify the percentage of


 and Deuterium incorporation at the 

-methyl position.

Methodology:

  • Sample Prep: Dissolve 5 mg of reagent in 600 µL of DMSO-

    
     (99.96% D).
    
  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • 1H-NMR Acquisition:

    • Acquire a standard proton spectrum (16 scans).

    • Critical Step: Focus on the region 1.0–1.3 ppm (methyl region).

    • Observation: A fully deuterated methyl group (

      
      ) will be silent  in proton NMR. Any signal here represents residual protons (
      
      
      
      or
      
      
      ).
    • Quantification: Integrate the residual methyl signal relative to the

      
      -proton (approx. 4.0-4.5 ppm, integrates to 1H).[1]
      
    • Calculation:

      
      .
      
  • 13C-NMR Acquisition:

    • Run a proton-decoupled

      
       experiment.
      
    • Verify the singlet (or multiplet if D-coupling is resolved) at the characteristic methyl shift.

    • Note: The

      
       enrichment is best quantified via HR-MS (see below) due to relaxation time issues in quantitative NMR.
      
  • HR-MS Confirmation:

    • Inject via Direct Infusion ESI-MS (Negative mode).[1]

    • Monitor the [M-H]

      
       ion.
      
    • Calculate the ratio of the isotopologue peak (

      
      ) vs. the natural abundance peak (
      
      
      
      ).
Protocol B: Chiral Purity Analysis (HPLC)

Objective: Separate N-Fmoc-D-Thr(OtBu) from its L-enantiomer and diastereomers (D-allo).[1]

Methodology:

  • Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivative), 4.6 x 250 mm, 5 µm.

    • Why: Immobilized phases allow for a wider range of solvents, crucial for Fmoc-amino acid solubility.[1]

  • Mobile Phase:

    • Heptane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).

    • Note: The TFA is essential to suppress ionization of the free carboxylic acid, sharpening the peaks.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C.

    • Detection: UV @ 265 nm (Fmoc absorption max).

  • Procedure:

    • Inject 10 µL of sample (1 mg/mL in Ethanol).

    • Inject a standard of the L-isomer (Fmoc-L-Thr(OtBu)-OH) to determine retention time markers.[1]

    • Success Criterion: The D-isomer is the major peak. Any peak at the L-isomer retention time must be integrated.[1]

    • Calculation:

      
      .[1]
      

Logic of Isotopic Analysis

Understanding the interplay between Mass Spectrometry and NMR is vital for this specific reagent.

Isotope_Logic Input Sample Analysis MS Mass Spectrometry (HR-MS) Input->MS NMR Proton NMR (1H) Input->NMR MassShift Mass Shift (+4 Da) Confirms 13C + 3D MS->MassShift Measures Total Mass Silence Signal Silence Confirms Deuteration NMR->Silence Checks Methyl Region Satellites 13C Satellites (in 1H spectrum) NMR->Satellites Checks alpha-proton coupling Conclusion QC PASS MassShift->Conclusion Silence->Conclusion

Caption: Figure 2. Orthogonal verification. MS confirms the presence of the heavy isotopes; NMR confirms they are in the correct position (regiospecificity) and the extent of deuteration.

References

  • Vertex AI Search. (2024).[1] Determination of isotopic enrichment 13C deuterium labeled amino acids.Link

  • Sigma-Aldrich (Merck). (n.d.).[1] Novabiochem® Fmoc-Amino Acids: Sources of Impurities and QC Specifications.Link

  • Cambridge Isotope Laboratories (CIL). (n.d.).[1] Stable Isotope-Labeled Protected Amino Acids: Product Specifications.Link

  • BenchChem. (2025).[1][2] A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH (Applied to D-Thr derivatives).Link

  • Royal Society of Chemistry. (2013). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.Link

Disclaimer: This guide is for research and development purposes. Always consult the specific Certificate of Analysis (CoA) provided by your supplier for batch-specific data.

Sources

Validation

Comparative Guide: Optical Rotation &amp; Stereochemical Analysis of Isotope-Labeled Fmoc-D-Thr(OtBu)

Executive Summary Context: In the development of peptide therapeutics and metabolic tracers, isotope-labeled amino acids (e.g., , , or Deuterium-labeled) are critical tools.[1][][] However, the synthetic processes requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the development of peptide therapeutics and metabolic tracers, isotope-labeled amino acids (e.g.,


, 

, or Deuterium-labeled) are critical tools.[1][][] However, the synthetic processes required to introduce these isotopes—often involving enzymatic resolution or de novo synthesis—carry a higher risk of racemization compared to standard Fmoc-amino acid production.

The Problem: While specific optical rotation (


) is the standard release test for Fmoc-D-Thr(OtBu), it is often insufficient for isotopologues. The intrinsic mass change of heavy isotopes has a negligible theoretical effect on electronic transitions (and thus rotation), but process-induced racemization  can lower the rotation value, masking as an "isotope effect" when it is actually a purity failure.

The Solution: This guide compares the standard Polarimetric method against the necessary alternative—Chiral HPLC —to validate the stereochemical integrity of isotope-labeled Fmoc-D-Thr(OtBu).

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for validating the stereochemistry of labeled Fmoc-D-Thr(OtBu).

FeatureMethod A: Polarimetry (Standard) Method B: Chiral HPLC (Recommended) Method C: VCD (Structural)
Primary Output Specific Rotation value (

)
Enantiomeric Excess (% ee)Absolute Configuration & Conformation
Sensitivity Low (Requires >1% impurity to shift)High (Detects <0.1% L-isomer)Medium
Isotope Interference Negligible for

; Slight for

None (Separation based on interaction)Distinct shifts in vibrational modes
Sample Required High (~10–20 mg)Low (<1 mg)High (~50 mg)
Throughput High (Minutes)Medium (20–40 mins/run)Low (Hours)
Verdict Screening Tool Only. The Gold Standard for Isotopologues. For De Novo Validation Only.

Technical Deep Dive: The Isotope Effect Myth

Researchers often ask if they should expect a different


 value for a 

-labeled compound.
  • Electronic Basis: Optical rotation at the Sodium D-line (589 nm) is an electronic phenomenon. The electronic distribution of

    
     and 
    
    
    
    is virtually identical to
    
    
    and
    
    
    . Therefore,
    
    
    should remain constant.
  • The Deuterium Exception: Deuterium labeling (

    
    ) can induce subtle conformational changes (dynamic isotope effect) that may slightly alter rotation, but usually within the error margin of standard polarimeters (
    
    
    
    ).
  • The Real Risk: If your labeled Fmoc-D-Thr(OtBu) shows a rotation of

    
     when the standard is 
    
    
    
    , do not attribute this to the isotope. It is likely 15-20% racemization (presence of L-isomer) caused by the labeling synthesis conditions.

Experimental Protocols

Protocol A: Standard Polarimetry (Baseline)

Use this for gross confirmation of identity.

  • Preparation: Calculate the required mass for a concentration (

    
    ) of 1.0 (1  g/100  mL). For a 2 mL cell, weigh 20 mg  of Fmoc-D-Thr(OtBu).
    
  • Solvent System: Dissolve in Ethyl Acetate (EtOAc) .

    • Note: While DMF is common for peptides, EtOAc is preferred for Fmoc-Thr(OtBu) to minimize dipole interactions that can skew readings.

  • Blanking: Fill the polarimeter cell with pure EtOAc and zero the instrument.

  • Measurement:

    • Temperature: 20°C ± 0.5°C (Critical: Temperature fluctuations significantly alter density and rotation).

    • Wavelength: 589 nm (Na D-line).

    • Integration: Average of 5 readings.

  • Calculation:

    
    
    
    • Where

      
       = observed rotation, 
      
      
      
      = path length (dm),
      
      
      = concentration (g/mL).
    • Target:

      
       (Note: L-isomer is typically 
      
      
      
      ).
Protocol B: Chiral HPLC (The Validation Standard)

Use this to determine Enantiomeric Excess (ee) and prove the isotope labeling did not cause racemization.

  • Column Selection: Immobilized polysaccharide phases are required due to the Fmoc group's aromaticity.

    • Recommended: Chiralpak IA or Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Isocratic: Hexane : Isopropanol : TFA (90 : 10 : 0.1) .

    • Why TFA? The 0.1% Trifluoroacetic acid suppresses ionization of the free carboxylic acid, sharpening the peak shape.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Fmoc absorption).

    • Temperature: 25°C.

  • Procedure:

    • Inject Unlabeled Standard (Racemic mix if available, or pure L- and D- standards separately) to establish retention times (

      
      ).
      
    • Typically: D-isomer elutes before L-isomer on Amylose columns (verify with standards).

    • Inject Isotope Labeled Sample .

  • Calculation:

    
    
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision pathway for validating the labeled compound.

G cluster_legend Methodology Legend Start Synthesize/Acquire Isotope Labeled Fmoc-D-Thr(OtBu) Polarimetry Step 1: Polarimetry (c=1, EtOAc, 20°C) Start->Polarimetry CheckRot Is Rotation within ±2° of Unlabeled Standard? Polarimetry->CheckRot FailRot STOP: High Probability of Racemization or Chemical Impurity CheckRot->FailRot No (< -14° or > -18°) PassRot Pass: Gross Identity Confirmed CheckRot->PassRot Yes (-16° ± 2°) HPLC Step 2: Chiral HPLC (Chiralpak IA, Hex/IPA/TFA) PassRot->HPLC CheckEE Is ee > 99.0%? HPLC->CheckEE Release RELEASE PRODUCT Stereochemistry Validated CheckEE->Release Yes Repurify Reject or Repurify (Recrystallization) CheckEE->Repurify No key1 Screening Method key2 Validation Method

Caption: QC workflow for isotope-labeled amino acids. Polarimetry serves as a gatekeeper, while Chiral HPLC provides the definitive release criteria.

Data Interpretation Guide

When analyzing your data, use this reference table to interpret discrepancies between the labeled product and the unlabeled standard.

ObservationLikely CauseRecommended Action
Rotation is 0° Total Racemization (50/50 mix)Discard batch. Review coupling reagents used in labeling.
Rotation is lower (e.g., -10° vs -15°) Partial RacemizationRun Chiral HPLC to quantify L-isomer content.
Rotation is correct, but HPLC shows 2 peaks Chemical Impurity (Diastereomer)Check if the allo-Thr isomer formed (inversion at

-carbon).
Rotation is higher (e.g., -20°) Solvent ContaminationEnsure sample is fully dried; residual solvent changes concentration calc.
Critical Note on "Allo" Forms

Threonine has two chiral centers (


 and 

).
  • D-Thr:

    
    
    
  • L-Thr:

    
    
    
  • D-allo-Thr:

    
    
    
  • L-allo-Thr:

    
    
    

Standard polarimetry cannot easily distinguish between a drop in optical rotation caused by L-Thr contamination versus D-allo-Thr contamination. Chiral HPLC is mandatory because it separates diastereomers (allo-forms) effectively, whereas polarimetry aggregates the rotation of all species present [1].

References

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Enantiomer Resolution. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Commercially Available Labeled D-Threonine

Introduction: The Rising Importance of a "Non-Canonical" Amino Acid In the landscape of drug development and metabolic research, D-amino acids have transitioned from historical curiosities to molecules of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of a "Non-Canonical" Amino Acid

In the landscape of drug development and metabolic research, D-amino acids have transitioned from historical curiosities to molecules of significant interest. D-Threonine, the enantiomer of the proteinogenic L-Threonine, is increasingly recognized for its role in biological processes, from bacterial cell wall synthesis to potential neuromodulatory functions. The use of isotopically labeled D-Threonine (e.g., with ¹³C, ¹⁵N, or ²H) is indispensable for tracing its metabolic fate, quantifying its presence in complex biological matrices, and elucidating its mechanism of action in novel therapeutics.

However, sourcing high-quality, isotopically labeled D-Threonine presents a significant challenge. Unlike its L-counterpart, the commercial availability of labeled D-enantiomers is limited, placing a greater burden on the researcher to rigorously validate the quality of their starting materials. A failure to do so can lead to confounded experimental data and jeopardize project outcomes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of commercially available labeled D-Threonine sources. We will move beyond supplier-provided Certificates of Analysis (CoA) to establish a self-validating system of protocols designed to empirically verify the critical attributes that define a reliable and high-quality research compound.

Defining the Critical Quality Attributes (CQAs) for Labeled D-Threonine

Before any analysis can begin, it is crucial to define the parameters that matter most. For an isotopically labeled chiral compound like D-Threonine, the following CQAs are paramount:

  • Enantiomeric Purity (% D vs. L): This is arguably the most critical attribute. Contamination with the highly abundant L-Threonine can lead to false signals and misinterpretation of metabolic pathways.

  • Isotopic Enrichment (Atom %): This measures the percentage of molecules that contain the isotopic label (e.g., Atom % ¹³C). High enrichment is essential for achieving a sufficient signal-to-noise ratio in mass spectrometry-based experiments.

  • Chemical Purity (% by Area): This refers to the presence of any contaminants other than the L-enantiomer, such as diastereomers (allo-threonine) or residual synthesis reagents.[1][2]

  • Positional Scrambling of Labels: For position-specific labeled compounds, it is crucial to confirm that the isotope is located at the intended atomic position.

  • Supplier Documentation and Consistency: The reliability of the supplier's CoA, lot-to-lot consistency, and transparency in providing analytical data are key factors in long-term project success.

The Analytical Workflow: A Self-Validating Approach

A robust evaluation relies on orthogonal analytical techniques to independently verify the CQAs. The following workflow provides a comprehensive methodology for qualifying a new batch of labeled D-Threonine.

D_Threonine_Validation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Data Analysis & Qualification cluster_3 Phase 4: Final Decision Start Receive Labeled D-Threonine Review_CoA Review Supplier Certificate of Analysis (CoA) Start->Review_CoA Prep_Solutions Prepare Stock & Standard Solutions Review_CoA->Prep_Solutions Chiral_HPLC Protocol 1: Chiral HPLC Analysis Prep_Solutions->Chiral_HPLC LCMS Protocol 2: LC-MS Purity & Enrichment Analysis Prep_Solutions->LCMS Det_Enant_Purity Determine Enantiomeric Purity Chiral_HPLC->Det_Enant_Purity Det_Isotopic_Purity Determine Isotopic Enrichment & Chemical Purity LCMS->Det_Isotopic_Purity Qualify_Lot Qualify Lot for Experimental Use? Det_Enant_Purity->Qualify_Lot Det_Isotopic_Purity->Qualify_Lot

Caption: Experimental workflow for the validation of labeled D-Threonine.

Experimental Protocols for CQA Verification

The following protocols are grounded in established chromatographic principles, referencing authoritative standards such as the United States Pharmacopeia (USP) General Chapter on Chromatography <621>.[3][4][5][6][7]

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

Scientific Rationale: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the D- and L-enantiomers. The differential stability of these complexes results in different retention times, allowing for their separation and quantification.[8] A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is particularly effective for resolving underivatized amino acid enantiomers.[9][10]

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.

    • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide column).

    • Mobile Phase: Prepare a mobile phase of Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). Filter and degas thoroughly. The exact ratio may require optimization.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

  • Standard and Sample Preparation:

    • Racemic (DL)-Threonine Standard (System Suitability): Prepare a 1 mg/mL solution of unlabeled, racemic DL-Threonine in the mobile phase. This is a critical step to validate the column's ability to separate the enantiomers.

    • L-Threonine Standard: Prepare a 1 mg/mL solution of unlabeled L-Threonine to confirm the elution order.

    • Test Sample (Labeled D-Threonine): Prepare a 1 mg/mL solution of the commercially sourced labeled D-Threonine in the mobile phase.

  • Chromatographic Run and Analysis:

    • System Suitability Test (SST): Inject the racemic (DL)-Threonine standard. The system is suitable if the resolution between the D- and L-peaks is greater than 1.5. (As per USP <621> guidelines).[4][7]

    • Peak Identification: Inject the L-Threonine standard to identify its retention time. By process of elimination, the other peak in the racemic standard corresponds to D-Threonine.

    • Sample Analysis: Inject the test sample of labeled D-Threonine.

    • Calculation: Determine the enantiomeric purity by calculating the peak area percentage.

      • Enantiomeric Purity (%D) = (Area_D / (Area_D + Area_L)) * 100

Protocol 2: Isotopic Enrichment and Chemical Purity by LC-MS

Scientific Rationale: High-resolution mass spectrometry (MS) is the gold standard for determining isotopic enrichment.[] By measuring the mass-to-charge ratio (m/z) of the intact molecule, we can quantify the abundance of the isotopically labeled species relative to the unlabeled (M+0) species. This method also serves as a sensitive assay for overall chemical purity.

Methodology:

  • System Preparation:

    • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Column: A standard reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to retain and elute threonine (e.g., 0-100% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation:

    • Test Sample: Prepare a dilute solution (e.g., 10 µg/mL) of the labeled D-Threonine in Mobile Phase A.

  • Mass Spectrometry Analysis:

    • Full Scan Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-200). The expected [M+H]⁺ for unlabeled threonine is ~120.06.

    • Isotopologue Identification: Identify the ion cluster for threonine. For a uniformly labeled D-Threonine-¹³C₄,¹⁵N, the expected [M+H]⁺ would be approximately 125.07 (M+5).[12]

    • Data Extraction: Extract the ion chromatograms for the unlabeled threonine and the fully labeled threonine isotopologue.

  • Calculations:

    • Chemical Purity: Integrate the primary analyte peak in the Total Ion Chromatogram (TIC). Chemical Purity (%) = (Area_Analyte / Total Area of All Peaks) * 100.

    • Isotopic Enrichment: Using the full scan mass spectrum under the analyte peak, calculate the enrichment.

      • Isotopic Enrichment (Atom %) = (Intensity_Labeled_Isotopologue / Sum of Intensities of All Isotopologues) * 100

Hypothetical Comparative Data

To illustrate the application of these protocols, the following table presents hypothetical data from the analysis of three different commercial sources of D-Threonine (U-¹³C₄, ¹⁵N).

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Stated Enantiomeric Purity >99% D>98% D>99% D-
Verified Enantiomeric Purity (Protocol 1) 99.6% D97.5% D98.9% D≥ 99.0% D
Stated Isotopic Enrichment >98 Atom %>98 Atom %>99 Atom %-
Verified Isotopic Enrichment (Protocol 2) 98.5%98.2%99.1%≥ 98.0%
Verified Chemical Purity (Protocol 2) 99.8%99.5%99.9%≥ 99.0%
CoA Provided? YesYesYesYes
Lot-to-Lot Data Available? Upon RequestNoYes-
Qualification Decision Pass Fail (Enantiomeric Purity) Pass

Analysis: In this hypothetical scenario, Supplier A and Supplier C meet the stringent acceptance criteria required for sensitive in-vivo or quantitative proteomics experiments. Supplier B, despite having a high stated purity, fails the empirical enantiomeric purity test, highlighting the critical need for independent verification.

Conclusion and Recommendations

The selection of a commercially available labeled D-Threonine source should not be based solely on the supplier's catalog information. As demonstrated, a rigorous, in-house validation process is a mandatory step to ensure the scientific integrity of subsequent research.

Our key recommendations are:

  • Always Verify: Never assume the CoA is completely accurate. Perform, at a minimum, chiral chromatography and mass spectrometry on every new lot.

  • Prioritize Enantiomeric Purity: For D-amino acid research, enantiomeric purity is the most critical parameter. Contamination from L-Threonine can significantly impact results.

  • Establish Clear Acceptance Criteria: Define your experimental needs and set clear pass/fail criteria for all CQAs before beginning your analysis.

  • Engage with Suppliers: Choose suppliers who are transparent, provide comprehensive analytical data, and can demonstrate lot-to-lot consistency.

By implementing this analytical framework, researchers can mitigate experimental risk, ensure data reproducibility, and confidently select the highest quality reagents for their critical work in the expanding field of D-amino acid biology.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. 〈621〉 Chromatography - USP-NF. [Link]

  • Matthews, D. E., et al. (1979). Determination of stable isotopic enrichment in individual plasma amino acids by chemical ionization mass spectrometry. Analytical Biochemistry, 94(2), 331-343. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Casetta, B., & Di Donna, L. (1999). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Analytical Biochemistry, 271(1), 8-17. [Link]

  • D'Orazio, G., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(3), 228-234. [Link]

  • Pausch, M. H., et al. (2020). A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry. Metabolites, 10(11), 458. [Link]

  • Euerby, M. R., & Johnson, C. M. (1995). Elimination of Amino Acid Interferences in the Chiral Ligand-Exchange Chromatographic Analysis of Lactic Acid Enantiomers in Wine. Journal of Chromatographic Science, 33(5), 248-252. [Link]

  • Zhang, Y., et al. (2021). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences, 233, 03023. [Link]

  • Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4998. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 153-167. [Link]

  • Gilon, C., Leshem, R., & Grushka, E. (1980). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry, 52(8), 1206-1209. [Link]

  • CAT GmbH. Determination of optical purity of amino acids amino acid derivatives and peptides. [Link]

  • Ungureanu, E. M., & Lungu, M. (2013). Ligand exchange chromatography of some amino acids enantiomers. Journal of the Serbian Chemical Society, 78(9), 1261-1270. [Link]

  • D'Orazio, G., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. [Link]

  • Eurisotop. L-THREONINE. [Link]

  • Regis Technologies. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Shimadzu Scientific Korea. LC/MS/MS Method Package for D/L Amino Acids. [Link]

  • MP Biomedicals. Dl-Threonine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH

Executive Safety Assessment Immediate Action Required: Do not classify this material as radioactive waste. This compound contains stable isotopes (Carbon-13 and Deuterium).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Do not classify this material as radioactive waste.

This compound contains stable isotopes (Carbon-13 and Deuterium). It emits no ionizing radiation. Disposal must follow standard chemical waste protocols under RCRA (Resource Conservation and Recovery Act) guidelines, not NRC (Nuclear Regulatory Commission) protocols, unless mixed with other radioactive materials.

Chemical Safety Profile (SDS Summary)

While often classified as non-hazardous under GHS in pure form, standard peptide synthesis safety protocols apply due to the reactive protecting groups.

ParameterSpecificationOperational Implication
Signal Word WARNING Standard vigilance required.
Hazard Codes H315, H319, H335Irritant to skin, eyes, and respiratory tract.
Isotopes ^13C, ^2H (Deuterium)STABLE. No decay time required. No shielding required.
Protecting Groups Fmoc (Base-labile), OtBu (Acid-labile)Chemical Incompatibility: Avoid mixing with strong acids in closed containers (gas evolution).
RCRA Status Non-Listed / Non-AcuteTreat as Regulated Organic Waste (Combustible).

Waste Categorization Logic

Correct categorization prevents expensive disposal errors (e.g., paying for radioactive disposal of non-radioactive material).

The "Isotope Trap"

Laboratory personnel often see "C13" or "d3" and reflexively bin materials as radioactive. This is incorrect.

  • ^13C (Carbon-13): Natural abundance is ~1.1%. Enrichment does not induce radioactivity.

  • d3 (Deuterium): Stable isotope of hydrogen.

Rule of Thumb: If the bottle does not have a magenta/yellow "Radioactive" propeller symbol from the manufacturer, it is chemical waste.

Chemical Compatibility (The OtBu Factor)

The tert-butyl ether (OtBu) side-chain protection is acid-labile.[1]

  • Risk: Exposure to strong acids (TFA, HCl) cleaves the OtBu group, releasing isobutylene gas .

  • Consequence: If this occurs in a tightly capped waste container, pressure buildup can cause rupture.

  • Directive: Do not dispose of bulk solids in concentrated acidic waste streams.

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Pure Compound)

Applicable for expired inventory or spilled solids.

  • Containerize: Place the solid material in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling:

    • Chemical Name: Write full name: N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH.

    • Constituents: List "Fmoc-Amino Acid Derivative" (90-100%).

    • Hazard Check: Check "Irritant" on the waste tag.

    • Crucial Note: Write "STABLE ISOTOPE - NON-RADIOACTIVE" clearly on the tag to prevent rejection by waste handlers.

  • Binning: Place in the Solid Organic Waste drum (often blue or black barrel).

Workflow B: Liquid Waste (Solvent Mixtures)

Applicable for HPLC effluent or reaction mixtures.

  • Determine Solvent Base:

    • Scenario 1 (HPLC): Acetonitrile/Water/0.1% TFA.

    • Scenario 2 (Synthesis): DMF, DCM, or NMP.

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in DMF, Methanol, Acetonitrile, or Water.

  • pH Check: Ensure pH is between 5–9 if possible. If the solution contains high concentrations of TFA (>5%), neutralize with bicarbonate before capping to prevent OtBu cleavage and gas evolution.

Visualized Workflows

Diagram 1: Disposal Decision Tree

This logic flow ensures the material is routed to the correct waste stream, avoiding the "Radioactive" error.

WasteDecision Start Waste Generation: N-Fmoc-D-Thr(OtBu)-OH (Isotope Labeled) RadCheck Is it mixed with Radioactive tracers (e.g., 14C, 3H)? Start->RadCheck FormCheck Physical State? Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid BinSolid BIN: Solid Organic Waste (Label: Non-Radioactive) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (DMF, MeOH, ACN) SolventCheck->NonHalo No BinHalo BIN: Halogenated Solvent Waste Halo->BinHalo BinNonHalo BIN: Non-Halogenated Solvent Waste NonHalo->BinNonHalo RadCheck->FormCheck No (Stable Isotopes Only) BinRad BIN: Radioactive Waste (Strict Protocol) RadCheck->BinRad Yes (Mixed Hazard)

Figure 1: Decision logic for routing stable-isotope labeled amino acids. Note the critical early check for mixed radioactive hazards.

Diagram 2: Spill Cleanup & Decontamination

Procedure for handling powder spills on laboratory benches.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Cover with absorbent pads PPE->Contain Solvent Solubilize: Apply Acetone or Ethanol (Dissolves Fmoc) Contain->Solvent Wipe Wipe Up: Using lint-free tissues Solvent->Wipe FinalClean Final Wash: Soap & Water Wipe->FinalClean Dispose Disposal: Place pads in Solid Waste FinalClean->Dispose

Figure 2: Decontamination workflow. Note that water alone is ineffective due to the hydrophobicity of the Fmoc group; organic solvents (Acetone/Ethanol) are required.

Regulatory & Compliance Context

EPA / RCRA Classification

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific compound is not listed on the P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste: It does not typically meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) unless in a solvent carrier that meets these criteria.

  • Determination: It is classified as Non-Hazardous Chemical Waste for the purpose of federal listing, but most institutions mandate incineration due to the aromatic Fmoc moiety.

Stable Isotope Regulations

The Nuclear Regulatory Commission (NRC) does not regulate stable isotopes (^13C, ^2H, ^15N, ^18O).

  • License: No possession license is required.

  • Disposal: No decay-in-storage is required.

  • Shipping: Not regulated as Class 7 (Radioactive) for transport.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.